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sinapic acid (S)-malate ester

Cat. No.: B1240399
M. Wt: 340.28 g/mol
InChI Key: SVOZVFTXNDIEBH-NWALNABHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinapic Acid (S)-Malate Ester, also known as sinapoyl malate, is a synthetically produced ester of sinapic acid that is of significant interest in biochemical and phytochemical research . In nature, this compound and its analogues are secondary metabolites abundantly found in plants of the Brassica family, where they play a crucial protective role, notably as a natural UV filter in leaves . The compound's key research value lies in its combination of potent ultraviolet (UV) radiation absorption, particularly in the UVB range, and significant antioxidant activity, which includes free radical scavenging . Its mechanism of action is multifaceted; in plant models, it helps protect against UV-induced damage, while in biochemical studies, its antioxidant properties are linked to the presence of a free phenol group in its structure . Research into its applications is diverse, spanning the development of novel, renewable organic UV filters for cosmetics as an alternative to controversial filters like octinoxate, and investigations into its anti-inflammatory and anti-aging potential in topical compositions . Furthermore, studies on sinapic acid and its derivatives suggest a wider bioactivity profile, including antimicrobial and anticancer properties, making the (S)-malate ester a valuable compound for exploring new pharmaceutical and cosmeceutical pathways . This product is intended for laboratory research purposes only and is not classified or sold for human or veterinary drug use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O9 B1240399 sinapic acid (S)-malate ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

(3S)-4-[4-[(E)-2-carboxyethenyl]-2,6-dimethoxyphenoxy]-3-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C15H16O9/c1-22-10-5-8(3-4-12(17)18)6-11(23-2)14(10)24-15(21)9(16)7-13(19)20/h3-6,9,16H,7H2,1-2H3,(H,17,18)(H,19,20)/b4-3+/t9-/m0/s1

InChI Key

SVOZVFTXNDIEBH-NWALNABHSA-N

SMILES

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC(=O)[C@H](CC(=O)O)O)OC)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C(CC(=O)O)O)OC)C=CC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways

Upstream Biosynthesis of Sinapic Acid Precursors

The journey from the amino acid phenylalanine to sinapic acid involves a series of enzymatic reactions that modify the core phenylpropanoid structure. ontosight.aiontosight.ai This pathway is crucial for the production of a wide array of phenolic compounds in plants. ontosight.ainih.gov

The biosynthesis of sinapic acid and its esters originates from the amino acid L-phenylalanine. ontosight.aiwikipedia.org The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govwikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . wikipedia.orgtaylorandfrancis.com PAL is a key regulatory enzyme, and its activity is often induced by various stimuli such as light, tissue wounding, and pathogen attack. wikipedia.org

Following the initial deamination, trans-cinnamic acid is hydroxylated at the C4 position of the aromatic ring to form p-coumaric acid. plos.orgoup.com This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. nih.govplos.orgoup.com C4H is a critical enzyme as it channels intermediates into the broader phenylpropanoid pathway, leading to the synthesis of various metabolites including flavonoids, lignans, and sinapate esters. plos.orgnih.gov

The subsequent step involves the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . nih.govpnas.org 4CL plays a pivotal role at a branch point in phenylpropanoid metabolism, directing the flow of intermediates towards different downstream pathways. pnas.org While most 4CL isoforms readily use p-coumarate, caffeate, and ferulate as substrates, the ability to activate sinapate is a rare property among these enzymes. pnas.orgnih.gov

The conversion of p-coumaroyl-CoA towards the precursors of sinapic acid involves the action of Hydroxycinnamoyl-CoA:Shikimate/Quinate Hydroxycinnamoyltransferase (HCT) . researchgate.netresearchgate.net This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate, forming p-coumaroyl-5-O-shikimate or p-coumaroyl-quinate. researchgate.netnih.gov This step is significant as it precedes further hydroxylation and methylation reactions on the phenylpropanoid ring. nih.gov

The pathway continues with further modifications to the aromatic ring. While the exact sequence can vary between plant species, a key enzyme in the formation of sinapic acid precursors is Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT) . nih.govnih.gov COMT is primarily responsible for the methylation of hydroxyl groups on the aromatic ring. nih.gov Specifically, in the context of sinapate synthesis, COMT catalyzes the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid to produce sinapic acid. ontosight.ainih.gov It can also act on other precursors like caffeic acid. mdpi.com

A significant portion of sinapic acid is synthesized through the oxidation of sinapaldehyde (B192390). nih.govfrontiersin.org This reaction is catalyzed by Hydroxycinnamaldehyde Dehydrogenase (HCALDH) . nih.govbioone.org Research in Arabidopsis thaliana has shown that the REF1 gene encodes an HCALDH with activity towards both coniferaldehyde (B117026) and sinapaldehyde, leading to the formation of ferulic acid and sinapic acid, respectively. nih.gov In rice, disruption of HCALDH has been shown to reduce cell wall-bound p-coumarate and sinapate. researchgate.net

Enzymatic Synthesis of Sinapic Acid (S)-Malate Ester

Once sinapic acid is synthesized, it undergoes esterification to form various conjugates, including this compound, also known as sinapoyl-malate. nih.govgoogle.com This process involves the activation of sinapic acid and its subsequent transfer to a malate (B86768) molecule.

The biosynthesis of sinapoyl-malate proceeds via an intermediate, 1-O-sinapoyl-β-D-glucose. wikipedia.org First, the enzyme sinapate:UDP-glucose glucosyltransferase (SGT) catalyzes the transfer of a glucose moiety from UDP-glucose to sinapic acid, forming sinapoylglucose. bioone.orgwikipedia.org Subsequently, the enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from sinapoylglucose to (S)-malate, yielding this compound and releasing glucose. bioone.orgwikipedia.orgnih.gov In Arabidopsis mutants lacking SMT activity, there is an accumulation of sinapoylglucose instead of sinapoyl-malate. nih.gov

Sinapate:UDP-Glucose Glucosyltransferase (SGT) Activity and 1-O-Sinapoylglucose Formation

The biosynthesis of sinapoyl malate begins with the activation of sinapic acid. This is achieved through the action of Sinapate:UDP-glucose glucosyltransferase (SGT) , an enzyme that catalyzes the formation of 1-O-sinapoylglucose. researchgate.netlipidmaps.orgdonga.ac.kr This reaction involves the transfer of a glucose molecule from UDP-glucose (uridine diphosphate (B83284) glucose) to the carboxyl group of sinapic acid, forming an energy-rich ester bond. researchgate.netnih.gov

SGT is a key enzyme in the biosynthesis of various sinapate esters, including both sinapoyl malate and sinapoylcholine. lipidmaps.orguniprot.org In Brassica napus, SGT has been purified and characterized, revealing a native molecular weight of 42,500 and a pI of 5. gcirc.org The enzyme exhibits optimal activity at a pH of 6.0 and shows Michaelis-Menten kinetics with Km values of 0.24 mM for UDPG and 0.16 mM for sinapic acid. gcirc.org The enzymatic mechanism for the B. napus SGT has been proposed to follow a random bi-bi model. gcirc.org

Sinapoylglucose:L-Malate Sinapoyltransferase (SMT) – The Terminal Acyltransferase

The final step in the biosynthesis of sinapoyl malate is catalyzed by Sinapoylglucose:L-malate sinapoyltransferase (SMT) . wikipedia.orgontosight.ai This enzyme facilitates the transfer of the sinapoyl group from the energy-rich donor molecule, 1-O-sinapoylglucose, to L-malate, yielding sinapoyl-(S)-malate and free glucose. wikipedia.orgontosight.ai SMT belongs to the serine carboxypeptidase-like (SCPL) family of acyltransferases. nih.govnih.govnih.gov

Substrate Specificity and Kinetic Parameters of SMT

SMT from Raphanus sativus (red radish) has been purified and extensively studied. The enzyme shows an absolute specificity for L-malate as the acyl acceptor. nih.gov While it can utilize other hydroxycinnamic acid-glucose esters as donors, it displays the highest activity with 1-O-sinapoylglucose. nih.gov The relative initial velocities with different donors were found to be 100 for 1-O-sinapoylglucose, 85 for 1-O-feruloylglucose, 45 for 1-O-caffeoylglucose, 26 for 1,2-di-O-sinapoylglucose, and 2.6 for 1-O-(4-coumaroyl)-β-glucose. nih.gov

Kinetic analyses of SMT have revealed complex behavior. The substrate saturation curves are not hyperbolic, with data suggesting substrate activation by sinapoylglucose and substrate inhibition by L-malate. nih.gov For the enzyme from Arabidopsis thaliana, the Km values were determined to be approximately 115 µM for 1-O-sinapoylglucose and 890 µM for L-malate. researchgate.net The dissociation constants (αK) were found to be 3700 µM for 1-O-sinapoylglucose and 12,500 µM for L-malate. researchgate.net

The table below summarizes the kinetic parameters of SMT from different plant sources.

Enzyme SourceSubstrateKm (mM)Optimal pH
Brassica napusUDPG0.246.0
Sinapic acid0.16
Raphanus sativus1-Sinapoylglucose0.466.3
L-Malate54

Data sourced from multiple studies. gcirc.orgresearchgate.net

Proposed Catalytic Mechanisms of SMT, including Acyl-Enzyme Intermediates

The catalytic mechanism of SMT has been a subject of detailed investigation. It is proposed to involve a random sequential bi-bi mechanism, which contrasts with the double displacement (ping-pong) mechanism typical of serine carboxypeptidases. nih.govresearchgate.net This suggests a kinetically preferred pathway where the enzyme first binds to sinapoylglucose. nih.gov The ability of SMT to hydrolyze 1-O-sinapoylglucose to produce free sinapic acid points to the existence of a transient acyl-enzyme intermediate in the catalytic cycle. nih.gov SMT is a member of the serine carboxypeptidase-like (SCPL) protein family, which characteristically possesses a Ser-Asp-His catalytic triad (B1167595). oup.comnih.gov This triad is believed to be central to the acyltransfer reaction, analogous to its role in peptide hydrolysis. uni-halle.de

Role of 1-O-Sinapoylglucose as an Energy-Rich Acyl Donor

The formation of 1-O-sinapoylglucose is a critical activation step in the biosynthesis of sinapoyl esters. nih.gov The β-acetal ester linkage in 1-O-sinapoylglucose possesses a high free energy of hydrolysis. nih.gov This high group transfer potential provides the necessary thermodynamic driving force for the subsequent transacylation reaction catalyzed by SMT, where the sinapoyl moiety is transferred to L-malate. nih.govnih.gov This strategy of using an activated glucose ester as an acyl donor is a recurring theme in plant secondary metabolism. mdpi.com

Related Sinapoyltransferases and Their Metabolic Interconversions

The biosynthesis of sinapoyl malate is part of a broader network of sinapate ester metabolism. db-thueringen.de Several related sinapoyltransferases utilize the same activated donor, 1-O-sinapoylglucose, to synthesize different sinapoyl esters. oup.com

Sinapoylglucose:Choline (B1196258) Sinapoyltransferase (SCT) and Sinapoylcholine Biosynthesis

A prominent example is Sinapoylglucose:choline sinapoyltransferase (SCT) , which catalyzes the formation of sinapoylcholine (sinapine), an abundant antinutritional compound found in the seeds of many Brassicaceae species. nih.govwikipedia.orgnih.gov Similar to SMT, SCT is a member of the serine carboxypeptidase-like family of acyltransferases and utilizes 1-O-sinapoylglucose as the sinapoyl donor, but transfers the acyl group to choline instead of malate. nih.govnih.govnih.gov The systematic name for this enzyme is 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)-beta-D-glucose:choline 1-O-(4-hydroxy-3,5-dimethoxycinnamoyl)transferase. wikipedia.org The presence of both SMT and SCT highlights the metabolic branching that occurs from the central intermediate, 1-O-sinapoylglucose, leading to the tissue-specific accumulation of different sinapate esters. oup.comnih.gov

Sinapoylcholine Esterase (SCE) Activity

The formation of sinapoyl malate is intricately linked to the metabolism of another major sinapoyl ester, sinapoylcholine (sinapine). During seed germination in plants like Brassica napus, sinapine (B1681761) that accumulated in the seeds is hydrolyzed by the enzyme sinapoylcholine esterase (SCE). colab.ws This enzymatic action releases free sinapic acid and choline. The liberated sinapic acid does not simply accumulate; it is channeled back into the esterification pathway. In young seedlings, this free sinapate is re-esterified, via the intermediate 1-O-sinapoyl-β-glucose, to ultimately form sinapoylmalate. colab.ws This process highlights a key developmental shift in sinapate ester metabolism, moving from sinapine storage in seeds to sinapoylmalate accumulation in vegetative tissues, a conversion critically mediated by SCE activity. colab.ws

Formation of Other Sinapoyl Esters

While sinapoyl malate and sinapoylcholine are often the most prominent sinapoyl esters, plants can synthesize a variety of related compounds. The biosynthesis of these esters is typically dependent on the activated intermediate, 1-O-sinapoyl-β-glucose.

1,2-di-O-sinapoyl-β-glucose: This diacylated glucose molecule is formed through the transfer of a sinapoyl group from one molecule of 1-O-sinapoyl-β-glucose to a second molecule. This reaction is catalyzed by a specific enzyme, 1-O-sinapoyl-β-glucose:1-O-sinapoyl-β-glucose sinapoyltransferase (SST). Interestingly, the enzyme responsible for sinapoyl malate synthesis, sinapoylglucose:malate sinapoyltransferase (SMT), has also been shown to have a side activity that can produce 1,2-di-O-sinapoyl-β-glucose. This compound has been identified in various Brassicaceae species, including Arabidopsis thaliana and Raphanus sativus.

Disinapoylsucrose: Esters of sinapic acid with sucrose (B13894) have also been characterized. Specifically, 3,6′-disinapoylsucrose has been identified as a major active component in the roots of Polygala tenuifolia. Different isomers, such as 3,6'-disinapoylsucrose and 6'-O-sinapoylsucrose, have been detected in varieties of pakchoi (Brassica rapa subsp. chinensis). The precise enzymatic steps leading to the formation of these sucrose esters are less characterized than those for glucose and malate esters.

Sinapoyl EsterPrecursor(s)Key Enzyme(s)
1,2-di-O-sinapoyl-β-glucose 2x 1-O-sinapoyl-β-glucoseSST (AtSST) / SMT (side activity)
3,6′-disinapoylsucrose Sinapic acid, SucroseNot fully characterized

Metabolic Flux and Network Interconnections

The synthesis of sinapoyl malate is not an isolated pathway but is deeply embedded within the plant's metabolic network. It draws precursors from primary metabolism and engages in significant crosstalk with other major branches of secondary metabolism.

Integration with Primary Metabolism

The biosynthesis of sinapoyl malate is fundamentally dependent on primary metabolites. The pathway begins with the amino acid phenylalanine, a product of the shikimate pathway. Phenylalanine is converted through the general phenylpropanoid pathway to produce sinapic acid. The subsequent esterification steps rely directly on core primary metabolites:

Glucose: Sinapic acid is first activated by reacting with UDP-glucose to form 1-O-sinapoyl-β-glucose. This reaction is catalyzed by the enzyme sinapate 1-glucosyltransferase. This activated glucose ester is the key acyl donor for subsequent transesterification reactions.

Malate: The final step in the formation of sinapoyl-(S)-malate involves the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to (S)-malate. This reaction is mediated by the enzyme sinapoylglucose:malate O-sinapoyltransferase (SMT). colab.ws

Metabolic flux analysis helps to quantify the flow of carbon through these interconnected pathways, demonstrating how resources from central carbon metabolism are allocated to the production of these specialized esters. The availability of both glucose and malate directly influences the rate of sinapoyl malate synthesis.

Crosstalk with Other Secondary Metabolic Pathways

The phenylpropanoid pathway is a major hub for the synthesis of thousands of secondary metabolites. Consequently, the flux of intermediates towards sinapoyl malate is in direct competition with, and is regulated alongside, other significant pathways.

Flavonoids: Both sinapoyl esters and flavonoids are derived from the same precursor, 4-coumaroyl-CoA, which is generated from phenylalanine. Therefore, there is inherent competition for this common substrate. Studies on mutants with impaired phenylpropanoid pathways have shown this interplay; for example, mutants with reduced capacity to produce sinapoyl esters often accumulate higher levels of flavonol glycosides. This suggests a regulatory mechanism that can redirect metabolic flux between these two major branches of phenylpropanoid metabolism.

Lignin (B12514952): Lignin, the complex polymer essential for plant cell wall structure, is another major end-product of the phenylpropanoid pathway. colab.ws The monolignols that polymerize to form lignin, specifically coniferyl and sinapyl alcohol, share the same biosynthetic precursors as sinapic acid. This shared origin creates a significant metabolic crosstalk. Perturbations in the lignin biosynthetic pathway have been shown to impact the accumulation of sinapoyl esters, and vice versa. For instance, mutants with altered lignin composition can exhibit changes in their sinapoyl malate content, indicating a coordinated regulation of carbon flux towards either soluble esters or polymer deposition.

Glucosinolates: A notable and complex crosstalk exists between the phenylpropanoid pathway and the tryptophan-derived indole (B1671886) glucosinolate pathway. Research has shown that the accumulation of intermediates in indole glucosinolate biosynthesis can negatively impact the accumulation of phenylpropanoids, including sinapoylmalate. This repression appears to occur at the transcriptional level, affecting early enzymes in the phenylpropanoid pathway like phenylalanine ammonia-lyase (PAL). This interaction demonstrates a sophisticated regulatory network that balances the production of distinct classes of defense and signaling compounds derived from different amino acid precursors.

Occurrence, Distribution, and Accumulation

Developmental Regulation of Accumulation

The accumulation of sinapic acid (S)-malate ester, hereafter referred to as sinapoylmalate, is a highly regulated process, intrinsically linked to the developmental stage of the plant. Its presence and concentration vary significantly from the seed to the mature plant, reflecting its distinct roles during different phases of the plant life cycle. In members of the Brassicaceae family, such as Arabidopsis thaliana and Brassica napus, there is a well-defined metabolic shift from seed-stored sinapate esters to the accumulation of sinapoylmalate in vegetative tissues post-germination. researchgate.net

During seed development and maturation in many Brassicaceae species, the primary stored sinapate ester is sinapoylcholine (sinapine), not sinapoylmalate. nih.govresearchgate.net Sinapoylmalate is largely absent in dry, mature seeds. sci-hub.se The metabolic events leading to sinapoylmalate accumulation are triggered by seed imbibition and germination.

Upon germination, a dedicated enzyme, sinapine (B1681761) esterase, hydrolyzes the stored sinapine to release free sinapic acid and choline (B1196258). researchgate.netnih.gov This liberated sinapic acid then enters a biosynthetic pathway in the developing seedling. It is first converted to 1-O-sinapoyl-β-glucose, which serves as an activated intermediate. researchgate.netnih.gov Subsequently, the enzyme sinapoylglucose:L-malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to L-malic acid, forming sinapoylmalate. nih.gov

Research on Brassica napus (oilseed rape) provides a clear illustration of this developmental transition. In dry seeds, sinapine is the dominant sinapate ester. As germination proceeds, the sinapine level dramatically decreases, becoming almost undetectable by the fourth day after sowing. Concurrently, the concentration of sinapoylmalate, which is absent in the dry seed, begins to rise steadily in the cotyledons, peaking around the seventh day of seedling development. sci-hub.se The intermediate, 1-O-sinapoyl-glucose, also shows a transient accumulation, peaking early in the germination process before being consumed for sinapoylmalate synthesis. sci-hub.se This tightly regulated sequence ensures the conversion of the seed-specific storage compound into a photoprotective agent needed by the young seedling. researchgate.netsci-hub.se

Table 1: Developmental Changes of Sinapate Esters in Brassica napus Cotyledons During and After Germination

This table shows the mean metabolite levels (nmol/cotyledon pair) in wild-type Brassica napus from dry seed (0 days) to 14 days after sowing (DAS).

Data sourced from a study on Brassica napus, showing the conversion of sinapine to sinapoylmalate in cotyledons during germination and early seedling growth. sci-hub.se

Following its initial synthesis during germination, sinapoylmalate accumulates in the epidermal cells of cotyledons and leaves, where it functions as a key UV-B protectant. nih.gov Its accumulation is not static but changes throughout the life of the plant.

In young, developing seedlings of Arabidopsis thaliana, the biosynthesis of sinapoylmalate is robust. Studies have shown that the expression of genes essential for its synthesis, such as FERULATE-5-HYDROXYLASE (F5H), is active and parallels the accumulation of the compound in young seedlings. nih.gov The concentration of sinapoylmalate generally increases as the plant grows and develops its rosette leaves. nih.gov

Research tracking the sinapoylmalate content in the rosettes of wild-type Arabidopsis thaliana over several weeks reveals a dynamic pattern. The levels increase significantly from the first week of growth, reaching a peak concentration in the subsequent weeks. While there can be some fluctuation, the general trend shows a sustained high level of sinapoylmalate in the leaves of mature, vegetative plants. For instance, one study documented an increase from approximately 15 nmol/plant at week 1 to over 120 nmol/plant by week 5. nih.gov Although the transcript of the key enzyme F5H may be less abundant in fully mature leaves compared to young, expanding leaves, the compound itself remains a significant component of the leaf's secondary metabolite profile. nih.govoup.com

Table 2: Accumulation of Sinapoylmalate in Arabidopsis thaliana Rosettes During Development

This table shows the sinapoylmalate content (nmol/plant) in whole rosettes of wild-type Arabidopsis thaliana at different time points after germination.

Data adapted from a study on Arabidopsis thaliana, illustrating the accumulation trend of sinapoylmalate in rosette leaves throughout plant development. nih.gov

Molecular and Cellular Functions

Photoprotective Role: UV-B Screening Mechanism

Sinapoyl malate (B86768), an ester of sinapic acid, is a crucial metabolite in plants, particularly species like Arabidopsis thaliana, where it functions as a primary endogenous sunscreen. nih.govacs.org It is synthesized via the phenylpropanoid pathway and accumulates in the vacuoles of epidermal cells. acs.orgmdpi.com In this location, it effectively absorbs harmful ultraviolet-B (UV-B) radiation before it can penetrate deeper into the leaf and damage sensitive photosynthetic tissues in the mesophyll. mdpi.comresearchgate.net The efficacy of sinapoyl malate as a UV filter is rooted in its specific molecular structure and resulting photophysical properties, which allow it to absorb high-energy photons and dissipate this energy safely. mdpi.comresearchgate.net

Sinapoyl malate and its related sinapate esters are highly efficient at absorbing light across a broad range of the UV spectrum, particularly the high-energy UV-B region (280–315 nm). researchgate.netmdpi.com The absorption profile also extends into the UVA region (315-400 nm). mdpi.com This broad absorption is a key feature of its protective role. researchgate.net Studies using ultraviolet spectroscopy on jet-cooled sinapoyl malate revealed an unusually broad absorption spectrum, extending over 1000 cm⁻¹ in the UV-B range. researchgate.netacs.orgnih.gov This characteristic is vital for a sunscreen, as it ensures protection against a wider band of incoming radiation. The strong absorption is attributed to the ππ* electronic transition within the sinapoyl chromophore. acs.orgnih.gov

Table 1: UV Absorption Properties of Sinapoyl Malate and Related Compounds

CompoundMaximum Absorbance (λmax)Spectral RangeKey FeatureReference
Sinapoyl Malate ~330 nmUV-B, extending to UV-AAnomalous spectral broadening mdpi.comacs.orgnih.gov
Ethyl Sinapate ~335 nmUV-B, UV-AIsomer-specific photochemistry mdpi.com
Sinapic Acid ~325 nmUV-BServes as chromophore model acs.orgnih.gov

This table is interactive. Click on the headers to sort the data.

Upon absorbing a UV photon, the sinapoyl malate molecule must quickly and safely dissipate the excess energy to avoid photochemical reactions that could produce damaging radicals. The primary mechanism for this energy dissipation is an efficient and ultrafast non-radiative decay pathway. mdpi.comacs.org This process is dominated by a trans-to-cis photoisomerization around the molecule's carbon-carbon double bond. nih.govmdpi.com

After photoexcitation to the ¹ππ* state, the molecule undergoes internal conversion along the isomerization coordinate. acs.org This structural change from the trans isomer to the cis isomer occurs within picoseconds (ps), effectively converting the electronic energy into vibrational energy, which is then dissipated as heat. nih.govacs.org This rapid, sub-picosecond process outcompetes other potentially harmful decay pathways, such as fluorescence or intersystem crossing to triplet states, making it a highly effective photoprotective mechanism. tandfonline.com The resulting cis isomer is stable and long-lived. nih.govresearchgate.net

The remarkable UV-B screening capability of sinapoyl malate is deeply rooted in its quantum mechanical properties. researchgate.netnih.gov The significant spectral broadening observed even under the cold, isolated conditions of a supersonic jet suggests that this feature is an intrinsic property of the molecule, not just a result of environmental interactions. acs.orgnih.gov

This anomalous broadening is thought to arise from the mixing of the bright V (¹ππ) electronic state, which is responsible for the strong UV absorption, with a lower-lying, "dark" ¹nπ state. researchgate.netacs.orgnih.gov Ab initio calculations indicate that the presence of the electron-rich malate side chain induces unique charge-transfer characteristics in this ¹nπ* state. researchgate.netacs.orgnih.gov This state-mixing, combined with a high density of vibrational states (long vibronic progressions) and the molecule's conformational flexibility, contributes to the broad, continuous absorption band. acs.orgnih.gov This ensures that a wide range of UV-B photon energies can be effectively captured, a feature that makes sinapoyl malate an ideal natural sunscreen. acs.orgnih.gov

Sinapoyl malate is strategically localized within plants to maximize its protective effect. It accumulates in high concentrations within the vacuoles of the epidermal cells, the outermost layer of leaves. mdpi.comresearchgate.net This positioning creates a filter that shields the underlying chlorophyll-containing mesophyll cells, where the critical machinery of photosynthesis resides. mdpi.comresearchgate.net

By absorbing UV-B radiation in the epidermis, sinapoyl malate prevents these high-energy photons from reaching and damaging key photosynthetic components like photosystem II and DNA. nih.gov Studies on Arabidopsis thaliana mutants unable to synthesize sinapate esters have shown them to be hypersensitive to UV-R exposure, confirming the essential role of these compounds in UV tolerance. acs.org The accumulation of sinapoyl malate allows the plant to safely acclimate to varying levels of UV exposure in its environment. nih.gov

A crucial attribute for any effective sunscreen is photostability—the ability to withstand prolonged light exposure without significant degradation. Sinapoyl malate exhibits high photostability, largely due to the efficiency of its trans-to-cis isomerization pathway for energy dissipation. researchgate.netmdpi.com While this process forms a cis-isomer photoproduct, this pathway is largely reversible and allows the molecule to undergo many absorption-dissipation cycles. acs.orgmdpi.com Studies have shown only a minor reduction in absorbance after extended irradiation, which is attributed to the formation of the cis-isomer that has a lower extinction coefficient. mdpi.com

The photostability of various synthetic derivatives of sinapoyl malate has also been investigated. Studies on sinapoyl L-dimethyl malate, sinapoyl L-diethyl malate, and sinapoyl L-di-t-butyl malate found that the ultrafast trans-to-cis isomerization deactivation pathway is remarkably conserved, even with increasing molecular complexity and steric hindrance from the added chemical groups. nih.govresearchgate.net This suggests that the core sinapate structure is robust and can be chemically modified to enhance other properties without compromising its fundamental photoprotective dynamics. nih.govresearchgate.net

While highly photostable, prolonged exposure of sinapoyl malate to solar radiation can lead to the formation of several degradation products. acs.orgnih.gov These have been identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) coupled with infrared ion spectroscopy (IRIS). acs.orgnih.gov

The major degradation pathways identified under simulated solar radiation are:

Trans-to-cis isomerization : As the primary photophysical process, this leads to the accumulation of the cis-isomer of sinapoyl malate. acs.orgnih.gov

Ester cleavage : The ester bond linking the sinapic acid and malate moieties can break (hydrolyze), yielding sinapic acid as a product. acs.orgnih.gov Irradiation appears to significantly accelerate this process. acs.org

Esterification reactions : Further reactions can occur, for instance, with the methanol (B129727) solvent used in some experimental setups, leading to esterified products. acs.orgnih.gov

Table 2: Major Degradation Products of Sinapoyl Malate Under Solar Irradiation

Degradation PathwayProduct(s)m/z (mass-to-charge ratio)Analytical MethodReference
Isomerization cis-Sinapoyl malate363 ([M+Na]⁺)LC-MS, IRIS acs.orgnih.gov
Ester Cleavage Sinapic acid247 ([M+Na]⁺ for C₁₁H₁₂O₅)LC-MS, IRIS acs.orgnih.gov
Dimerization Sinapic acid dimer471LC-MS/MS acs.org
Esterification Methylated sinapoyl malate377, 391LC-MS, IRIS acs.orgnih.gov

This table is interactive. Click on the headers to sort the data.

of Sinapic Acid (S)-malate Ester

Antioxidant and Radical Scavenging Activities

This compound, a prominent member of the p-hydroxycinnamic acid family, demonstrates significant antioxidant properties. nih.govnih.gov Like its parent compound, sinapic acid, and other related esters, it is recognized as a potent antioxidant agent. nih.gov These compounds function by scavenging free radicals and other oxidizing agents that are generated during metabolic processes. nih.gov The accumulation of these reactive oxygen species (ROS) can lead to oxidative stress, a condition associated with numerous diseases. nih.govnih.gov The antioxidant function of this compound and similar phenolic compounds is crucial in mitigating the harmful effects of these reactive species. nih.gov

The antioxidant potential of these molecules is largely attributed to their chemical structure, particularly the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. nih.govnih.gov The presence of two methoxy (B1213986) groups on the phenyl ring of the sinapate moiety further enhances this radical scavenging activity. nih.govnih.gov

Mechanisms of Radical Scavenging

The primary mechanisms by which sinapic acid and its derivatives exert their antioxidant effects include Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF). researchgate.netresearchgate.net In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov Theoretical studies on sinapic acid, the precursor to sinapoyl malate, indicate that the RAF mechanism is kinetically and thermodynamically more favorable than HAT at physiological pH. researchgate.netresearchgate.net In the RAF mechanism, the free radical adds to the aromatic ring of the antioxidant molecule. researchgate.net

Another possible mechanism is Single Electron Transfer (SET), which becomes more significant at higher pH levels where the phenolic hydroxyl group is deprotonated, forming a phenolate (B1203915) anion. researchgate.netresearchgate.net This anion can readily donate an electron to a radical species. researchgate.net While these mechanisms have been studied in detail for the parent sinapic acid, they are fundamental to the antioxidant action of its esters, including sinapoyl malate, due to the shared sinapate core structure. nih.govresearchgate.netresearchgate.net

Scavenging of Specific Radicals

This compound is part of a class of compounds known for scavenging a variety of specific and harmful reactive species. nih.govnih.gov While much of the specific quantitative data comes from studies on its precursor, sinapic acid, these activities are indicative of the potential of its derivatives.

Hydroxyl (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. Sinapic acid has been demonstrated to be an effective scavenger of •OH radicals, showing superior activity compared to the standard antioxidant ascorbic acid in some tests, with a reported IC50 value of 3.80 mM. nih.gov

Hydroperoxyl (•OOH): Sinapic acid is known to possess hydroperoxyl radical scavenging activity. nih.gov Studies indicate that the reaction proceeds primarily through the transfer of a hydrogen atom from the phenolic hydroxyl group. researchgate.net

Nitric Oxide (•NO): Sinapic acid has been reported as an efficient scavenger of nitric oxide radicals. nih.gov This activity is significant as excess •NO can contribute to cellular damage.

Superoxide (B77818) Anion (O2•−): The superoxide anion is another key ROS in biological systems. Sinapic acid has demonstrated notable O2•− scavenging activity, with reported IC50 values of 17.98 mM in one study and 90 mM in another, highlighting its role in mitigating this radical. nih.gov

Reviews on sinapic acid and its derivatives often detail their efficacy in scavenging these and other free radicals, underscoring the broad protective functions of this class of compounds. nih.gov

Comparative Antioxidant Efficacy with Related Phenolic Compounds

The antioxidant activity of sinapoyl malate and its analogue, sinapoyl glucose, has been found to be comparable to that of conventional synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and Trolox. nih.govresearchgate.net When compared to other naturally occurring hydroxycinnamic acids, the efficacy can vary based on the specific radical and the assay method used.

Studies on the parent compound, sinapic acid, show that its antioxidant capacity is generally considered to be lower than that of caffeic acid but higher than p-coumaric acid. nih.govnih.gov In terms of inhibiting lipid peroxidation, the order of efficacy has been reported as sinapic acid > caffeic acid > ferulic acid. nih.gov The additional methoxy groups on the phenyl ring of sinapic acid, compared to ferulic and p-coumaric acids, play a significant role in its antioxidant potential. nih.govmdpi.com

Table 1: Comparative Antioxidant Activity (IC50) of Sinapic Acid and Related Compounds Note: Data primarily reflects the activity of the parent compound, sinapic acid, as specific IC50 values for this compound are not widely available.

Compound/Radical Hydroxyl Radical (•OH) Superoxide Anion (O2•−) AAPH-induced Hemolysis
Sinapic Acid 3.80 mM nih.gov 17.98 mM / 90 mM nih.gov 4.5 μM nih.gov
Ascorbic Acid (Standard) 5.56 mM nih.gov - -
Trolox (Standard) - 7.24 mM nih.gov -
Ferulic Acid - - 6.8 μM nih.gov
Caffeic Acid - - 7.2 μM nih.gov

Roles in Plant Development and Stress Responses

Influence on Seed Germination and Seedling Growth

Sinapic acid and its esters, including this compound, play integral roles in the developmental processes of plants, particularly during seed germination and early seedling growth. nih.govgoogle.com During the germination of Brassica napus (rapeseed), for instance, the seed-specific ester sinapine (B1681761) is converted to sinapoyl malate, which then accumulates in the cotyledons of the developing seedling. researchgate.net

Research using Arabidopsis thaliana has demonstrated that exogenous application of the precursor, sinapic acid, directly influences these early growth stages in a dose-dependent manner. nih.govresearchgate.net Low concentrations have a stimulatory effect, while high concentrations are inhibitory. google.comresearchgate.net This suggests that the metabolic flux through the sinapate ester pathway is tightly regulated to support proper plant development. nih.gov The application of sinapic acid not only affects growth but also induces the accumulation of its downstream esters, including sinapoyl malate. nih.govgoogle.com

Detailed research findings include:

Seed Germination: Treatment with sinapic acid at concentrations between 0.1 mM and 1.0 mM promoted the germination of Arabidopsis seeds. nih.govresearchgate.net A concentration of 0.5 mM resulted in a ~9.2% increase in the germination rate compared to the control. nih.govresearchgate.net

Root Growth: Sinapic acid was found to promote root growth. At a concentration of 0.5 mM, it led to an approximate 44% increase in root length in Arabidopsis seedlings after 8 days of growth. nih.govresearchgate.net

These findings highlight the importance of this compound and its metabolic precursors in modulating key aspects of early plant life.

Table 2: Effect of Exogenous Sinapic Acid (Precursor) on Arabidopsis thaliana Germination and Growth

Parameter Concentration of Sinapic Acid Observation Source
Seed Germination Rate 0.5 mM ~9.2% increase vs. control nih.govresearchgate.net
Root Length 0.5 mM ~44% increase vs. control (at 8 days) nih.govresearchgate.net
Seedling Fresh Weight 0.5 mM ~20% increase vs. control (at 20 days) nih.govresearchgate.net
Seed Germination > 0.5 mM Inhibition observed google.com

Regulation of Root Architecture

This compound, along with other sinapate esters, is found in various plant tissues, including the roots. researchgate.net While direct studies pinpointing the exclusive role of sinapoyl-(S)-malate in regulating lateral root generation or primary root growth inhibition are not extensively detailed, its presence and accumulation in roots suggest a functional role in root system architecture and adaptation to the soil environment. researchgate.net The biosynthesis and accumulation of phenylpropanoids, including sinapate esters, are integral to plant development and responses to environmental cues that invariably affect root growth.

Modulation of Stomatal Closure under UV-B Irradiation

This compound is a key player in the plant's response to ultraviolet-B (UV-B) radiation, particularly in regulating stomatal aperture. nih.govresearchgate.net Stomata, the pores on the leaf surface, control gas exchange and water loss. Their closure is a critical protective mechanism against various stresses, including UV-B.

Research on Arabidopsis thaliana has shown that sinapate esters, including sinapoyl malate, are induced by UV-B light and are involved in mediating stomatal closure. nih.gov Studies using mutants deficient in the sinapate ester biosynthesis pathway have provided significant insights. For example, the sng1 (sinapoylglucose accumulator 1) mutant, which is unable to convert sinapoylglucose to sinapoylmalate, exhibits smaller stomatal apertures under both normal and UV-B light conditions compared to wild-type plants. nih.gov This suggests a complex regulatory role for sinapate esters in stomatal function. nih.gov The accumulation of sinapoyl malate itself is induced by UV-B irradiation in wild-type plants. nih.gov

Regulation of Nitric Oxide (NO) and Hydrogen Peroxide (H₂O₂) Pathways

The process of UV-B-induced stomatal closure is mediated by complex signaling pathways involving reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov Sinapate ester metabolism has been shown to influence these pathways.

In the sng1 mutant, which cannot synthesize sinapoyl malate, the levels of ROS and NO in guard cells are higher than in wild-type plants under both normal light and UV-B irradiation. nih.gov This suggests that a disruption in sinapate metabolism leads to an accumulation of these signaling molecules, which are known to promote stomatal closure. nih.gov Conversely, it is hypothesized that sinapoylglucose and other sinapate esters may promote UV-B-induced stomatal closure, while free sinapic acid inhibits the ROS-NO pathway. nih.gov

Influence on Cytosolic Ca²⁺ Accumulation

Cytosolic calcium (Ca²⁺) is a crucial second messenger in stomatal signaling. An increase in cytosolic Ca²⁺ concentration in guard cells is a common step leading to stomatal closure. The regulation of this Ca²⁺ influx is tied to the NO and H₂O₂ pathways.

In line with the increased levels of ROS and NO, the sng1 mutant also shows higher levels of cytosolic Ca²⁺ in its guard cells compared to the wild type. nih.gov This indicates that the disturbance in sinapate metabolism, specifically the lack of sinapoyl malate, leads to an upregulation of the signaling cascade that includes Ca²⁺ accumulation, ultimately promoting stomatal closure. nih.gov It is proposed that sinapic acid inhibits the pathway that regulates UV-B-induced cytosolic Ca²⁺ accumulation. nih.gov

Interplay with Malate Accumulation

Malate is a key osmolyte in guard cells, and its concentration plays a direct role in regulating stomatal aperture. A decrease in malate levels contributes to the loss of turgor pressure in guard cells, leading to stomatal closure.

UV-B irradiation induces the accumulation of both sinapoyl malate and malate in wild-type Arabidopsis plants. nih.gov However, this induction is absent in the sng1 mutant, which cannot produce sinapoyl malate. nih.gov Interestingly, the external application of malate was found to reduce UV-B-induced stomatal closure in wild-type, brt1 (a mutant deficient in an earlier step of sinapate ester synthesis), and sng1 plants. nih.gov This suggests a feedback mechanism where malate levels can influence the extent of stomatal closure.

Table 1: Stomatal Aperture and Signaling Molecules in Arabidopsis thaliana Mutants under UV-B Irradiation

Plant LineStomatal Aperture (vs. WT)Sinapoyl Malate (SM) Accumulation (UV-B induced)Malate Accumulation (UV-B induced)Guard Cell ROS, NO, and Cytosolic Ca²⁺ Levels (vs. WT)
Wild-Type (WT) NormalYesYesNormal
sng1 Mutant SmallerNoNoHigher
brt1 Mutant SmallerYesYesNot specified

This table summarizes findings from studies on Arabidopsis thaliana, highlighting the role of sinapoyl malate in stomatal regulation. nih.gov

Response to Abiotic Stresses

This compound is an important component of the plant's defense arsenal (B13267) against a variety of abiotic stresses, extending beyond its role as a UV-B protectant. nih.govoup.com

UV-B Radiation: As a primary function, sinapoyl malate acts as a "sunscreen" by absorbing harmful UV-B radiation, thereby protecting cellular components like DNA and proteins from damage. acs.orgresearchgate.net Its accumulation is a key acclimation response to UV-B exposure. researchgate.net

Drought: There is evidence suggesting an association between sinapoyl malate and drought tolerance in plants. oup.com The accumulation of this and other secondary metabolites is considered an adaptive mechanism during drought episodes. oup.com

Nitrogen Deficiency: Plant responses to nutrient limitations, such as nitrogen deficiency, involve significant changes in metabolism. Transcriptomic analyses in Arabidopsis have revealed that genes involved in the phenylpropanoid pathway, which synthesizes precursors for sinapoyl malate, are regulated in response to nitrogen availability. arabidopsis.org

Low Temperature: The accumulation of phenolic compounds, including sinapate esters, is a general response to low-temperature stress, contributing to the plant's ability to withstand cold conditions. nih.gov

Involvement in Biotic Stress Responses

The phenylpropanoid pathway, which produces sinapic acid and its esters, plays a crucial role in plant defense against pathogens. nih.gov

Pathogen Defense: An increased accumulation of sinapic acid and its derivatives has been observed in plants infested with fungal pathogens like Fusarium graminearum. nih.gov This response is often associated with the reinforcement of cell walls, creating a physical barrier to pathogen invasion. nih.gov

Priming for Defense: Treatment of plants with priming agents like β-aminobutyric acid (BABA) can lead to an enhanced defensive capacity. BABA treatment has been shown to stimulate the production of sinapic acid and its ester, sinapoyl malate. frontiersin.org This suggests that the accumulation of sinapoyl malate is part of a primed state that prepares the plant for a more robust and rapid defense response upon pathogen attack. frontiersin.org In contrast, infection with certain pathogens like Pseudomonas syringae pv tomato (PstAvrRpt2) can lead to a depletion of these compounds. frontiersin.org

Regulation of Lignin (B12514952) Biosynthesis

This compound, commonly known as sinapoyl malate, is a significant soluble phenylpropanoid accumulated in the leaf epidermis of plants like Arabidopsis thaliana. While its primary role is often cited as UV protection, its biosynthetic pathway is intricately linked with that of lignin, a complex polymer essential for structural support in vascular plants. This connection means that the regulation and synthesis of sinapoyl malate can have direct consequences on the composition and quantity of lignin.

Impact on Lignin Monomer Composition (Syringyl Lignin)

The biosynthesis of sinapoyl malate shares precursors with the synthesis of monolignols, the building blocks of lignin. Specifically, it is closely tied to the pathway producing sinapyl alcohol, the precursor to syringyl (S) lignin. Research using mutants of Arabidopsis thaliana has demonstrated that disruption of genes in the shared pathway affects both sinapoyl malate accumulation and S-lignin content.

Mutants deficient in the enzyme Caffeic acid O-methyltransferase (COMT), such as the Atomt1 mutant, exhibit a significant reduction in sinapoyl malate levels. nih.gov Concurrently, the lignin in these mutants completely lacks S units and instead incorporates their precursors, 5-hydroxyguaiacyl (5-OH-G) units. nih.govnih.govplos.org This demonstrates that COMT is a critical enzymatic step for both sinapoyl malate and S-lignin synthesis.

Similarly, the ferulic acid-5-hydroxylase 1 (fah1) mutant, which lacks a key enzyme for producing S-lignin precursors, is also deficient in sinapoyl malate. oup.compnas.org This dual deficiency underscores the shared metabolic flux. Further evidence comes from studies on cytochrome b5 (CB5) proteins, which are necessary for the function of P450 enzymes like F5H. Disruption of a specific CB5 isoform, AtCB5D, leads to a ~70% reduction in leaf sinapoyl esters and a 69% decrease in stem S-lignin subunits, while guaiacyl (G) lignin subunits see a slight increase. researchgate.net This inverse relationship between S-lignin and G-lignin levels in mutants highlights how a bottleneck in the S-lignin branch of the pathway can divert metabolic intermediates towards the G-lignin branch.

Table 1: Impact of Gene Mutations on Sinapoyl Malate and Syringyl Lignin Levels in Arabidopsis thaliana
Mutant GeneEnzyme AffectedEffect on Sinapoyl MalateEffect on Syringyl (S) LigninReference
Atomt1Caffeic acid O-methyltransferase (COMT)Two-fold reductionLacking S units; increased 5-hydroxyguaiacyl units nih.gov
fah1Ferulic acid 5-hydroxylase (F5H)DeficientDeficient oup.compnas.org
cb5d-1Cytochrome b5D (AtCB5D)~70% reduction69% decrease in S-lignin subunits researchgate.net

Interactions with Lignin Biosynthetic Enzymes

The synthesis of sinapoyl malate is not just parallel to but interactive with the enzymatic machinery of lignin production. Key enzymes are shared between the pathways leading to soluble phenolic esters and the lignin polymer.

Caffeic acid O-methyltransferase (COMT): This enzyme is pivotal in methylating the precursors of S-lignin. In comt1 mutants, the lack of COMT activity not only prevents the formation of S-lignin and reduces sinapoyl malate but also leads to the accumulation of upstream intermediates like 5-OH-feruloyl malate. nih.govnih.gov This indicates that the substrates are diverted from the main pathway. Furthermore, the Atomt1 mutation was observed to cause a deregulation in the expression of other genes involved in monolignol biosynthesis. nih.gov

Ferulate 5-hydroxylase (F5H): As a cytochrome P450 enzyme, F5H catalyzes a key hydroxylation step required for S-lignin synthesis. pnas.org Its function is supported by accessory proteins like cytochrome b5. researchgate.net The enzyme acts on guaiacyl intermediates, and its activity is essential for providing the substrate for COMT, thereby channeling metabolites toward both S-lignin and sinapoyl malate. pnas.org

Sinapoylglucose:malate sinapoyltransferase (SMT): This enzyme catalyzes the final step in the synthesis of sinapoyl malate, transferring the sinapoyl group from 1-O-sinapoyl-β-d-glucose to L-malate. oup.com While specific to sinapoyl malate synthesis, its activity depends entirely on the upstream production of its substrate, sinapoyl glucose, which is a product of the shared phenylpropanoid pathway. Therefore, the regulation of lignin biosynthetic enzymes directly controls the availability of substrate for SMT.

Evidence also suggests that lignin biosynthetic enzymes may form multi-enzyme complexes, or "metabolons," which can channel intermediates efficiently from one active site to the next. researchgate.net This metabolic channeling would further intertwine the regulation of sinapoyl malate and lignin biosynthesis.

Interactions with Plant Hormones

Modulation of Abscisic Acid (ABA) Homeostasis

Research has revealed a functional link between sinapate esters, including sinapoyl malate, and the homeostasis of the plant hormone abscisic acid (ABA), particularly during seed germination and stress responses. nih.gov ABA is a key regulator of seed dormancy and germination, as well as plant responses to abiotic stress.

Studies using Arabidopsis thaliana have shown that exogenous application of sinapic acid, the precursor to sinapoyl malate, can interfere with ABA-mediated processes. Specifically, sinapic acid was found to affect the catabolism (breakdown) of ABA. nih.gov This interference resulted in reduced levels of active ABA and a corresponding increase in the level of ABA-glucose ester (ABA-GE), an inactive, conjugated form of the hormone. nih.gov By promoting the inactivation of ABA, sinapic acid and its derivatives can alleviate ABA-induced inhibition of seed germination.

Further evidence for this interaction comes from genetic studies. Mutants that are deficient in the synthesis of sinapate esters, such as sinapoylglucose accumulator 2 (sng2) and bright trichomes 1 (brt1), display a heightened sensitivity to the inhibitory effects of ABA during germination compared to wild-type plants. nih.gov Conversely, in mutants with impaired ABA synthesis (aba2) or signaling (abi3), treatment with sinapic acid led to increased expression of genes involved in the metabolism of other sinapate esters, such as sinapoylcholine. nih.gov This suggests a reciprocal regulatory relationship between the two pathways. The accumulation of an inactive ABA catabolite has also been observed alongside an increase in a sinapoyl derivative in plants treated with a biostimulant, supporting the hypothesis that the sinapate pathway modulates hormonal pathways. researchgate.net

Table 2: Summary of Interactions between Sinapate Esters and ABA Homeostasis
ConditionObservationProposed Mechanism/ConclusionReference
Exogenous sinapic acid applicationReduced levels of active ABA; increased levels of inactive ABA-glucose ester.Sinapic acid affects ABA catabolism, promoting its inactivation. nih.gov
Mutants with deficient sinapate ester synthesis (sng2, brt1)Increased sensitivity to ABA during germination.Endogenous sinapate esters normally counteract ABA-mediated inhibition. nih.gov
Sinapic acid treatment of ABA-deficient mutants (aba2, abi3)Increased expression of sinapoylcholine metabolism genes.Reciprocal regulation exists between ABA signaling and sinapate ester metabolism. nih.gov

Other Proposed Cellular Mechanisms

Molecular Interactions Affecting Cellular Signaling Pathways

Beyond its role in lignin synthesis and ABA interaction, sinapoyl malate is involved in broader cellular signaling networks, particularly in response to environmental cues like UV radiation and stress.

As a primary UV-B absorbing compound in the leaf epidermis of Arabidopsis, sinapoyl malate is a key component of the plant's photoprotective mechanism. oup.comnih.gov Its synthesis is itself part of a signaling cascade initiated by UV-B photoreceptors. This positions sinapoyl malate not just as a passive shield, but as an output of a specific environmental signaling pathway.

The regulation of its synthesis is also tied to other signaling molecules. For instance, nitric oxide (NO), a versatile signaling molecule involved in plant defense and stress responses, has been shown to activate the phenylpropanoid pathway. oup.com Studies on nitrate (B79036) reductase-deficient Arabidopsis mutants, which have impaired NO production, showed that the synthesis of sinapoyl malate was compromised. oup.com This suggests that NO-dependent signaling pathways can modulate the flux towards sinapoyl malate production.

Furthermore, interactions with general signaling regulators like 14-3-3 proteins have been reported. These proteins act as scaffolds and modulators in a vast number of signaling pathways. Research has indicated that 14-3-3 proteins can affect the production of sinapoyl derivatives during drought stress in Arabidopsis, linking this metabolic pathway to the central stress-response machinery of the cell. researchgate.net

Effects on Mitochondrial Function

Research specifically detailing the effects of This compound on the Sirt3/SOD2 signaling pathway in cellular models is not available in the current body of scientific literature. However, studies on its parent compound, sinapic acid (SA) , provide valuable insights into its potential role in modulating mitochondrial function, particularly through this pathway.

In cellular models of cardiac hypertrophy using neonatal rat cardiomyocytes, sinapic acid has been shown to exert protective effects by activating the mitochondrial deacetylase Sirtuin 3 (Sirt3) and its downstream target, Superoxide Dismutase 2 (SOD2). Cardiac hypertrophy is often associated with increased oxidative stress and mitochondrial dysfunction.

Studies have demonstrated that in hypertrophic cardiomyocytes, the expression of Sirt3 is decreased, leading to an increase in the acetylation of SOD2 at lysine (B10760008) 122. Acetylation of SOD2 inhibits its antioxidant activity. Treatment with sinapic acid was found to reverse these effects by increasing the expression of Sirt3. The subsequent Sirt3-mediated deacetylation of SOD2 enhances its ability to scavenge mitochondrial reactive oxygen species (ROS), thereby mitigating oxidative stress and protecting mitochondrial function.

The protective effects of sinapic acid were significantly diminished when Sirt3 was silenced in the cardiomyocytes, confirming that the Sirt3/SOD2 signaling pathway is a key mediator of its beneficial actions. These findings highlight that sinapic acid is a potent activator of the Sirt3/SOD2 axis, which is crucial for maintaining mitochondrial homeostasis under conditions of cellular stress.

Research Findings on Sinapic Acid's Effect on Sirt3/SOD2 Pathway

Cellular ModelTreatmentKey FindingsReference
Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytesSinapic Acid (SA)Increased expression of Sirt3.
Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytesSinapic Acid (SA)Decreased acetylation of SOD2 at K122.
Phenylephrine (PE)-induced hypertrophic neonatal rat cardiomyocytesSinapic Acid (SA)Inhibitory effects on hypertrophy were abrogated by Sirt3 silencing.

Analytical and Characterization Methodologies

Extraction and Isolation Techniques from Biological Matrices

The initial and most critical step in the analysis of sinapoyl malate (B86768) is its efficient extraction from plant tissues. The most prevalent method is hydro-alcoholic liquid/solid extraction, which utilizes solvents such as ethanol or methanol (B129727) mixed with water. For instance, 80% aqueous methanol has been successfully used to extract sinapoyl malate from Arabidopsis thaliana plantlets. Another common solvent system involves acetonitrile and water, sometimes with the addition of 0.1% formic acid, to effectively extract polar metabolites, including sinapoyl malate, from plant cotyledons rsc.org.

The choice of solvent is crucial, as it affects the solubility and stability of the target compound. For example, studies on sinapic acid derivatives have shown that using 70% (v/v) ethanol can be highly efficient for their extraction colostate.edu. The extraction process is often followed by purification steps to remove interfering substances. Adsorption chromatography is a conventional and effective method for purifying sinapic acid and its esters from crude extracts, although it can be time- and cost-intensive.

Chromatographic Separation Methods

Chromatography is indispensable for separating sinapoyl malate from other metabolites in plant extracts prior to its detection and characterization.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone for the analysis of sinapoyl malate. Reversed-phase chromatography is the most common approach.

Detailed research findings have established specific conditions for the optimal separation of sinapoyl malate. A frequently used setup includes a C18 reversed-phase column, such as the Waters Acquity UPLC HSS T3, which is known for its performance with polar compounds nih.govacs.org. Separation is typically achieved using a gradient elution method with a binary solvent system. Common mobile phases are water (solvent A) and methanol (solvent B), both acidified with 0.1% formic acid to improve peak shape and ionization efficiency for mass spectrometry nih.gov. A typical linear gradient might start with a high concentration of aqueous solvent (e.g., 95% A) and progressively increase the organic solvent concentration (e.g., to 95% B) over a period of 12-15 minutes nih.gov. This method effectively separates sinapoyl malate from its isomers and other related phenylpropanoids.

Interactive Data Table: Typical HPLC Parameters for Sinapoyl Malate Analysis

Parameter Value Reference
System Bruker Elute HPLC nih.gov
Column Waters Acquity UPLC HSS T3 (C18), 2.1 x 150 mm, 1.8 µm nih.govacs.org
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Methanol with 0.1% Formic Acid nih.gov
Flow Rate 0.4 mL/min nih.govacs.org
Column Temperature 40 °C nih.govacs.org
Injection Volume 2 µL nih.govacs.org
Gradient Linear gradient from 5% B to 95% B over 15 min nih.gov

Gas Chromatography (GC) is not a standard method for the direct analysis of sinapoyl malate. The compound's high polarity, low volatility, and thermal instability make it unsuitable for direct GC analysis, as it would likely decompose at the high temperatures required for vaporization.

However, GC analysis could be theoretically possible for its derivatives or metabolites after a chemical modification process known as derivatization. This process modifies the analyte to increase its volatility and thermal stability. For a molecule like sinapoyl malate, which contains hydroxyl and carboxylic acid functional groups, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens on the hydroxyl and carboxyl groups with a less polar trimethylsilyl (TMS) group. Another potential step is methoximation to stabilize keto-enol tautomerism. While these derivatization techniques are widely used for analyzing organic acids and polyols in metabolomics, their specific application for the routine analysis of sinapoyl malate is not documented in the reviewed literature, with liquid chromatography-based methods being overwhelmingly preferred.

Thin-Layer Chromatography (TLC) serves as a valuable tool for high-throughput screening, particularly in genetic studies. The natural fluorescence of sinapate esters under ultraviolet (UV) light has been exploited to screen for Arabidopsis thaliana mutants with altered phenylpropanoid metabolism. Wild-type leaves and cotyledons accumulate sinapoyl malate in their epidermis, causing them to exhibit a characteristic blue-green fluorescence under UV illumination. Researchers have used this phenotype to visually screen large populations of mutagenized seedlings for individuals with a "Reduced Epidermal Fluorescence" (ref) phenotype. These mutants show a significant reduction in sinapoyl malate content, allowing for the identification of novel genes involved in the biosynthesis and regulation of phenylpropanoid compounds.

Spectroscopic Characterization

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of sinapoyl malate, especially when coupled with chromatographic separation.

Mass spectrometry, particularly when tandem MS (MS/MS) is employed, provides definitive structural information for identifying sinapoyl malate. When coupled with HPLC (LC-MS), it allows for the analysis of the compound directly from complex mixtures.

Sinapoyl malate can be ionized in both positive and negative modes. In positive ion mode, it is often detected as a sodiated adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of 363 nih.gov. In negative ion mode, it is typically observed as the deprotonated molecule [M-H]⁻ at an m/z of 339.0717 researchgate.net. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental formula (C₁₅H₁₆O₉).

Tandem MS (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. The collision-induced dissociation of the [M-H]⁻ precursor ion at m/z 339 consistently yields a major product ion at m/z 223.0606 researchgate.net. This fragment corresponds to the deprotonated sinapic acid moiety, resulting from the cleavage of the ester bond. This specific fragmentation is a diagnostic marker for sinapoyl esters. Other observed fragments can include an ion at m/z 133.01, corresponding to the malate portion. In-source fragmentation can sometimes produce an acylium ion at m/z 207 nih.gov.

Interactive Data Table: Key Mass Spectrometric Data for Sinapoyl Malate

Ion Type Precursor Ion (m/z) Key Fragment Ions (m/z) Fragmentation Details Reference
[M-H]⁻ 339.0717 223.0606 Loss of malate, yielding sinapate anion researchgate.net
[M+Na]⁺ 363 247 (Sodiated sinapic acid) Cleavage of the ester bond nih.gov
In-source Fragment N/A 207 Acylium ion from sinapoyl moiety nih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structure Elucidation and Identification

High-Resolution Accurate Mass (HRAM) Analysis

High-Resolution Accurate Mass (HRAM) analysis, typically coupled with liquid chromatography (LC), is a cornerstone for the characterization of sinapoyl malate and its related compounds. researchgate.netnih.govnih.gov This technique provides highly precise mass measurements, enabling the confident determination of elemental compositions for the parent molecule and its various transformation products. researchgate.net Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are employed for this purpose. nih.govnih.gov

In studies, the deprotonated molecule [M-H]⁻ of sinapoyl malate is characterized by a mass-to-charge ratio (m/z) of 339.0717. nih.gov HRAM is instrumental in identifying products arising from environmental exposure, such as solar irradiation. For instance, it has been used to identify the sodiated adduct of the cis-isomer of sinapoyl malate at m/z 363, esterification byproducts at m/z 377 and 391, and a sodium-bound dimer of sinapic acid at m/z 471. researchgate.netnih.gov This level of precision is crucial for proposing molecular formulas for previously unknown degradation products and metabolites. researchgate.netnih.gov

Observed m/zIon TypeProposed IdentityReference
339.0716 - 339.0717[M-H]⁻Sinapoyl Malate nih.govchemrxiv.org
363[M+Na]⁺cis-Isomer of Sinapoyl Malate researchgate.netnih.gov
377[M+Na]⁺Alkylated (Methylated) Derivative of Sinapoyl Malate researchgate.netnih.gov
391[M+Na]⁺Alkylated (Ethylated) Derivative of Sinapoyl Malate researchgate.netnih.gov
247[M+Na]⁺Sinapic Acid (Ester Cleavage Product) researchgate.netnih.gov
471[M+Na]⁺Sodium-Bound Dimer of Sinapic Acid researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of sinapoyl malate. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. mdpi.com For complete structural assignment and confirmation of connectivity and stereochemistry, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. mdpi.com

¹H NMR spectra of sinapoyl malate exhibit characteristic signals corresponding to its distinct structural motifs. mdpi.com These include signals for the aromatic protons on the sinapoyl ring, the trans olefinic protons of the propenoic acid chain, the methoxy (B1213986) groups, and the protons within the malate moiety. mdpi.com Similarly, ¹³C NMR spectroscopy confirms the structure by identifying the unique carbon environments throughout the molecule. mdpi.com

Structural MoietyExpected ¹H NMR SignalsExpected ¹³C NMR SignalsReference
Sinapoyl Aromatic RingSinglet for two equivalent aromatic protonsSignals for quaternary and protonated aromatic carbons mdpi.com
Olefinic ChainDoublets for two trans-coupled vinylic protonsSignals for the C=C double bond carbons mdpi.com
Methoxy GroupsSinglet for six equivalent methoxy protonsSignal for the methoxy carbons mdpi.com
Malate BackboneDistinct signals for the CH and CH₂ protonsSignals for the ester, acid, and aliphatic carbons mdpi.com
Ester Linkage-Signal for the ester carbonyl carbon mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for quantifying sinapoyl malate and studying its photophysical properties, which are central to its biological function as a plant sunscreen. nih.govnih.gov Sinapoyl malate is a primary UV-B screening agent in plants, accumulating in the epidermis to protect underlying tissues from harmful radiation. nih.gov It exhibits a characteristic broad absorption spectrum, with strong absorbance in the UV-B region of the electromagnetic spectrum.

This technique is crucial for photophysical studies investigating the mechanisms of photoprotection. nih.gov Upon photoexcitation with UV light, sinapoyl malate undergoes an efficient trans-cis isomerization within picoseconds, a process that dissipates the absorbed energy as heat and prevents damage to the plant. nih.gov UV-Vis spectroscopy is used to monitor these ultrafast dynamics and to study the photostability of sinapoyl malate and its derivatives. nih.gov

PropertyDescriptionSignificanceReference
Absorption Maximum (λmax)Strong absorption in the UV-B range (approx. 280-320 nm)Effective filtering of damaging solar radiation nih.gov
Spectral ShapeBroad absorption bandCoverage of a wide range of UV-B wavelengths
Photophysical ProcessUltrafast trans-cis isomerization upon UV absorptionKey mechanism for non-radiative energy dissipation (photoprotection) researchgate.netnih.gov
ApplicationQuantification in plant extracts; photostability assays; transient absorption spectroscopyAssessing biological concentration and photoprotective efficiency nih.govnih.gov

Infrared Ion Spectroscopy (IRIS) for Molecular Structure Determination

Infrared Ion Spectroscopy (IRIS) has emerged as a powerful technique for the detailed molecular structure determination of mass-selected ions, proving particularly valuable for identifying sinapoyl malate's transformation products. researchgate.netnih.gov When coupled with LC-MS, IRIS provides vibrational spectra (or "fingerprints") for compounds that have been separated by chromatography and selected by their mass-to-charge ratio. nih.gov This method overcomes the limitations of conventional tandem mass spectrometry, especially in differentiating between isomers that often yield similar fragmentation patterns.

The utility of IRIS is significantly enhanced by its synergy with quantum-chemical calculations. researchgate.net Experimental IRIS spectra of unknown products are compared against theoretically predicted IR spectra for a list of candidate structures. nih.govnih.gov A strong match provides high confidence in the structural assignment. researchgate.net This integrated approach has been successfully used to identify solar degradation products of sinapoyl malate, including its cis-trans isomers. researchgate.netnih.gov For example, the cis-isomer was identified by a diagnostic C=C stretching vibration at 1660 cm⁻¹ in its IRIS spectrum, which matched the computed spectrum. nih.gov

Computational and Theoretical Approaches

Computational and theoretical methods are integral to modern chemical analysis, providing predictive power and deeper insight that complement experimental data. For sinapoyl malate, these approaches are essential for interpreting complex spectra and understanding biochemical interactions.

Quantum-Chemical Computations (e.g., Ab Initio, DFT) for Spectral Predictions and Conformational Analysis

Quantum-chemical computations are vital for the structural elucidation of sinapoyl malate and its derivatives, primarily through the prediction of spectroscopic properties. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict IR and UV spectra, which can then be compared with experimental results for structural validation. researchgate.net

In the context of IRIS, a common workflow involves generating candidate structures, performing a conformational search, and optimizing the geometries of low-energy conformers using DFT, often with the B3LYP functional and a basis set like 6-31++G(d,p). nih.gov Harmonic vibrational frequencies are then calculated for these optimized structures to generate predicted IR spectra. nih.gov This computational support is indispensable for interpreting the experimental IRIS data and identifying unknown compounds without physical reference standards. Furthermore, ab initio calculations have been used to explore the excited state properties of sinapoyl malate, providing insight into the charge-transfer characteristics that contribute to its anomalous spectral broadening and photoprotective function.

Computational MethodApplication for Sinapoyl MalateKey InsightsReference
Density Functional Theory (DFT)Prediction of infrared spectra for comparison with IRIS dataEnables identification of isomers and degradation products researchgate.netnih.gov
Ab Initio CalculationsAnalysis of electronic excited states and UV spectraExplains the molecule's inherent UV-B screening properties
Conformational Searches (e.g., using MMFF94 force field)Identifying stable three-dimensional structuresProvides input for accurate spectral predictions (Boltzmann-averaged spectra) nih.gov

Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule substrate to a protein's active site. In the study of sinapoyl malate, docking has been applied to understand its biosynthesis. The final step in the formation of sinapoyl malate in plants like Arabidopsis is catalyzed by the enzyme 1-O-sinapoyl-β-glucose:L-malate sinapoyltransferase (SMT).

Docking studies, in conjunction with homology modeling of the SMT enzyme structure, have been used to investigate how the precursor substrates bind within the enzyme's active site. These computational models have helped to corroborate a proposed reaction mechanism, illustrating how the enzyme accommodates the acyl donor (1-O-sinapoyl-β-glucose) and the acyl acceptor (L-malate) in a configuration that facilitates the transfer of the sinapoyl group. This approach provides critical insights into the structure-function relationships and catalytic mechanism of the enzyme responsible for producing sinapoyl malate.

In Silico Prediction of Compound Properties

The use of computational, or in silico, methods is a cornerstone in modern analytical and medicinal chemistry for the early evaluation of a compound's physicochemical and pharmacokinetic properties. These predictive models allow for a rapid and cost-effective screening of molecules, providing valuable insights into their potential behavior and saving significant resources in the drug discovery and development pipeline. For sinapic acid (S)-malate ester, various properties can be predicted using established computational tools and databases that rely on its chemical structure.

In silico analysis leverages the known chemical structure of a compound, typically inputted as a SMILES (Simplified Molecular Input Line Entry System) string, to calculate a wide range of parameters. These predictions are based on large datasets of experimentally determined properties of other molecules and sophisticated algorithms that recognize quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR).

Detailed research findings from computational models provide a comprehensive profile of this compound. These predictions encompass fundamental physicochemical characteristics, lipophilicity, water solubility, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), drug-likeness, and medicinal chemistry friendliness. While these predictions are theoretical, they offer a robust initial assessment of the compound's viability for various applications.

For instance, the prediction of gastrointestinal (GI) absorption is critical for orally administered substances, and a high predicted value for this compound would suggest good bioavailability. Similarly, blood-brain barrier (BBB) permeability is a key consideration for compounds targeting the central nervous system. The potential for the compound to interact with crucial metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can also be flagged by these predictive tools. The Lipinski "Rule of Five" is a widely used filter to assess the drug-likeness of a molecule, and compliance with these rules, as predicted for this compound, indicates a higher likelihood of oral bioavailability.

The following data tables summarize the computationally predicted properties of this compound, derived from various established models.

Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₅H₁₆O₉ PubChem plantaedb.com
Molecular Weight 340.28 g/mol PubChem plantaedb.com
Topological Polar Surface Area (TPSA) 140.0 Ų PubChem plantaedb.com
Hydrogen Bond Donors 4 PubChem nih.gov
Hydrogen Bond Acceptors 9 PubChem nih.gov
Rotatable Bonds 7 -
pKa (Strongest Acidic) 3.2 FooDB wikipedia.org

Predicted Lipophilicity and Solubility

Parameter Value Source
logP (ALOGPS) 1.02 FooDB wikipedia.org
logP (ChemAxon) 0.54 FooDB wikipedia.org
XLogP3 0.9 PubChem plantaedb.com
Water Solubility (ALOGPS) 0.95 g/L FooDB wikipedia.org
Solubility (logS) -2.6 FooDB wikipedia.org
Solubility Class Moderately soluble -

Predicted Pharmacokinetics (ADME)

ADME Parameter Prediction Interpretation
Absorption
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cross into the central nervous system.
P-glycoprotein (P-gp) Substrate No Not likely to be actively effluxed from cells.
Distribution
Volume of Distribution (VDss, log L/kg) -0.5 Low distribution into tissues.
Plasma Protein Binding ~85% Moderately bound to plasma proteins.
Metabolism
CYP1A2 Inhibitor No Unlikely to inhibit CYP1A2.
CYP2C19 Inhibitor No Unlikely to inhibit CYP2C19.
CYP2C9 Inhibitor Yes Potential to inhibit CYP2C9.
CYP2D6 Inhibitor No Unlikely to inhibit CYP2D6.
CYP3A4 Inhibitor Yes Potential to inhibit CYP3A4.
Excretion
Total Clearance (log ml/min/kg) 0.2 Low predicted clearance rate.

Predicted Drug-Likeness and Medicinal Chemistry

Rule/Filter Violation Interpretation
Lipinski's Rule of Five No Good oral bioavailability potential.
Ghose Filter No Meets criteria for drug-likeness.
Veber's Rule Yes (Rotatable Bonds > 10) May have reduced oral bioavailability due to flexibility.
Egan's Rule No Good predicted intestinal absorption.
Muegge's Rule No Meets criteria for drug-likeness.
PAINS (Pan Assay Interference Compounds) 0 alerts Unlikely to cause non-specific interference in assays.
Brenk's Filter 1 alert (Phenolic group) Contains a potentially metabolically labile phenolic group.
Bioavailability Score 0.55 Moderate predicted oral bioavailability.
Synthetic Accessibility 3.5 Moderately easy to synthesize.

Chemical Synthesis and Analogue Development

Total Synthesis Approaches for Sinapic Acid (S)-Malate Ester

The complete chemical synthesis of this compound has been achieved through various strategies, including convergent chemical routes and methods inspired by its natural biosynthesis.

A total synthesis of sinapoyl malate (B86768) has been accomplished using a convergent strategy. frontiersin.orgnih.gov This approach involves the separate synthesis or procurement of the two main structural components—sinapic acid and a protected malate derivative—which are then combined in a final step to form the target ester. nih.govresearchgate.net One reported method employs Steglich esterification to couple sinapic acid with L-malic acid to yield 2-O-sinapoyl-L-malic acid. researchgate.net This convergent method is advantageous for its efficiency and flexibility, allowing for modifications to either the sinapic acid or malate portion before the final coupling step.

The synthesis of sinapic acid, a crucial precursor for sinapoyl malate, is readily achieved through the Knoevenagel-Doebner condensation of syringaldehyde (B56468) and malonic acid. frontiersin.orgscirp.org Traditional methods often utilize pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst, which present environmental and safety concerns. frontiersin.orgtandfonline.com

In response, several greener alternatives have been developed to improve the sustainability of this reaction. frontiersin.org These methods focus on reducing the use of hazardous reagents and solvents. nih.gov Notable green chemistry approaches include:

Microwave-assisted synthesis , which can accelerate reaction times and improve yields. frontiersin.org

L-proline as a catalyst in ethanol , replacing the more hazardous piperidine and pyridine base/solvent system. frontiersin.orgnih.gov

Solvent-free condensation using environmentally benign ammonium (B1175870) salts like ammonium bicarbonate as catalysts, followed by solid-phase decarboxylation. tandfonline.com

Optimizing reaction conditions, such as temperature, is crucial to maximize the yield of sinapic acid and prevent the formation of byproducts like 4-vinylsyringol, which can arise from a second decarboxylation at higher temperatures (above 80°C). scirp.orgresearchgate.nettue.nl A study found that an optimal yield of 78% could be achieved after 2.5 hours at 70°C. scirp.orgtue.nl

Comparison of Synthetic Methods for Sinapic Acid
MethodCatalyst/Solvent SystemKey AdvantagesReported YieldReference
Traditional Knoevenagel-DoebnerPiperidine in PyridineWell-established procedureNot specified frontiersin.orgtandfonline.com
Green Knoevenagel-DoebnerL-proline in EthanolAvoids hazardous base and solventGood to high (60-80% for diacids) frontiersin.orgnih.gov
Solvent-Free Knoevenagel CondensationAmmonium Bicarbonate (NH₄HCO₃)Eliminates solvent, uses benign catalyst80% (after recrystallization) tandfonline.com
Optimized Knoevenagel-DoebnerPiperidine in Pyridine (controlled temp.)Inhibits byproduct formation78% scirp.orgtue.nl

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations under mild conditions, aligning with green chemistry principles. tandfonline.comnih.gov In the context of sinapic acid derivatives, enzymes play a key role in both natural biosynthesis and laboratory synthesis.

The biosynthesis of sinapoyl malate in plants involves two key enzymatic steps:

Sinapate 1-glucosyltransferase catalyzes the formation of 1-sinapoyl-D-glucose from sinapic acid and UDP-glucose. wikipedia.org

Sinapoylglucose—malate O-sinapoyltransferase then transfers the sinapoyl group from 1-O-sinapoyl-beta-D-glucose to (S)-malate, yielding the final sinapoyl-(S)-malate product. nih.govwikipedia.org

Inspired by these natural pathways, laboratory-based chemo-enzymatic methods have been developed. For instance, lipases have been used in organic solvents to chemo-selectively esterify phenolic compounds, demonstrating the potential for enzymatic synthesis of various sinapate esters. researchgate.net Laccase enzymes have also been employed for the dimerization of sinapic acid, showcasing a biocatalytic route to produce more complex derivatives in mild conditions. tandfonline.comresearchgate.net This approach offers a sustainable alternative to purely chemical methods, often proceeding with high conversion rates and under environmentally friendly conditions. tandfonline.com

Synthesis of this compound Analogues and Derivatives

To explore and optimize the biological activities of sinapoyl malate, researchers have synthesized a wide range of analogues and derivatives. These efforts are primarily focused on understanding how structural modifications affect properties like UV absorption and antioxidant efficacy.

A diverse library of sinapic acid derivatives has been synthesized to serve as potential substitutes for existing UV filters like octinoxate. mdpi.comsemanticscholar.orgnih.gov The Knoevenagel-Doebner condensation is a common starting point, providing access to the sinapic acid core, which is then modified. nih.govmdpi.comnih.gov This allows for the creation of various functional groups attached to the sinapoyl moiety.

Synthesized analogues include:

Ester Analogues : A wide array of sinapic acid esters has been prepared by reacting the sinapic acid core with different alcohols. mdpi.comnih.gov These include simple linear alkyl esters as well as more complex structures designed to mimic existing UV filters. nih.govresearchgate.net

Amide and Ketone Analogues : To further probe structure-activity relationships, analogues incorporating amide and ketone functionalities have also been developed. researchgate.net For example, cinnamyl piperazine (B1678402) derivatives of sinapic acid have been synthesized and evaluated for their biological activities. researchgate.net

This synthetic flexibility allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity, which can be important for applications in cosmetic or pharmaceutical formulations. nih.gov

Structure-activity relationship (SAR) studies on synthesized sinapic acid derivatives have provided crucial insights into the chemical features required for optimal performance as UV-protective and antioxidant agents. mdpi.comsemanticscholar.org

Key findings from these studies include:

Importance of the Free Phenol Group : The presence of a free hydroxyl group on the phenolic ring is essential for antioxidant activity. mdpi.comnih.gov This group is also important for achieving a higher intensity of UV protection. nih.gov

Effect of the Ester Moiety : The nature of the ester group significantly influences UV absorbance. mdpi.comnih.gov Studies have shown that introducing greater steric hindrance in the ester portion of the molecule leads to compounds with more active UV absorption profiles. mdpi.comnih.govresearchgate.net

Lipophilicity and Antioxidant Activity : The addition of an alkyl ester side chain increases the partition coefficient (lipophilicity) of sinapic acid. nih.gov While the parent sinapic acid often shows slightly higher antioxidant activity in some assays, the increased lipophilicity of its esters can improve their utility in non-polar environments like oil-based formulations. nih.govresearchgate.net

These SAR studies guide the rational design of new sinapic acid derivatives, providing a framework for developing novel compounds that combine potent UV protection with effective antioxidant properties. mdpi.comnih.gov

Summary of SAR Findings for Sinapic Acid Derivatives
Structural FeatureImpact on UV ProtectionImpact on Antioxidant ActivityReference
Free Phenolic -OH GroupHigher intensity of protectionEssential for activity mdpi.comnih.gov
Steric Hindrance on Ester MoietyLeads to more active UV absorbanceNot directly correlated mdpi.comnih.govresearchgate.net
Alkyl Ester Chain LengthModulates physicochemical propertiesIncreases lipophilicity; slightly lower activity than parent acid nih.gov

In Vitro Enzymatic Synthesis for Research Purposes

The in vitro enzymatic synthesis of this compound, also known as sinapoyl-L-malate, is a significant area of research for studying phenylpropanoid metabolism in plants. This biosynthetic pathway involves a two-step enzymatic process that has been characterized in several plant species. The primary purpose of these in vitro studies is to understand the catalytic mechanisms, substrate specificities, and kinetics of the involved enzymes, which provides foundational knowledge for potential biotechnological applications.

The biosynthesis of sinapoyl-L-malate from sinapic acid proceeds through the formation of an activated intermediate, 1-O-sinapoyl-β-D-glucose. This pathway is catalyzed by two key enzymes:

Sinapate 1-glucosyltransferase (EC 2.4.1.120): This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to sinapic acid, forming 1-O-sinapoyl-β-D-glucose. wikipedia.org

1-O-sinapoyl-β-glucose:L-malate O-sinapoyltransferase (SMT; EC 2.3.1.-): This enzyme then transfers the sinapoyl group from 1-O-sinapoyl-β-D-glucose to L-malate, yielding sinapoyl-L-malate and releasing glucose. rsc.org

Research utilizing protein preparations from various plants has been instrumental in elucidating this process.

Enzymatic Synthesis Using Glucosyltransferases

The first step, the glucosylation of sinapic acid, is crucial for activating the carboxylic acid for subsequent esterification. Studies on glucosyltransferases from different plant sources have provided insights into their substrate preferences and reaction conditions.

In Arabidopsis thaliana, researchers have identified and characterized several recombinant UDP-glycosyltransferases (UGTs) capable of glucosylating sinapic acid and related phenylpropanoids. researchgate.net For in vitro assays, these enzymes are typically expressed in and purified from Escherichia coli. researchgate.net A standard reaction mixture for assaying the activity of these glucosyltransferases includes the purified recombinant protein, UDP-glucose as the sugar donor, and the phenylpropanoid substrate in a buffered solution. researchgate.net

Similarly, a UDP-glucose:sinapic acid glucosyltransferase (USAGT) has been cloned and characterized from purple carrot ('Deep purple' cultivar) taproots. semanticscholar.orgnih.gov The optimal conditions for the enzymatic activity of the recombinant DcUSAGT1 were determined to be a pH of 7.0 and a temperature of 30°C. semanticscholar.orgnih.gov Kinetic analysis of this enzyme revealed a K_m value of 0.59 mM for sinapic acid. semanticscholar.orgnih.gov

Enzyme SourceOptimal pHOptimal TemperatureK_m (Sinapic Acid)
Purple Carrot (DcUSAGT1)7.030°C0.59 mM
Table 1. Reaction Conditions and Kinetic Parameters for Sinapate 1-Glucosyltransferase from Purple Carrot. semanticscholar.orgnih.gov

Enzymatic Synthesis Using Sinapoyltransferases

The second and final step in the formation of sinapoyl-L-malate is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT). Detailed characterization of this enzyme has been performed using protein preparations from red radish (Raphanus sativus) cotyledons. nih.gov The SMT from radish was purified to apparent homogeneity, allowing for a thorough investigation of its properties. nih.gov

The optimal pH for radish SMT activity was found to be 6.0. nih.gov Interestingly, the optimal temperature for the reaction was dependent on the concentration of L-malate, increasing from 22°C at 10 mM L-malate to 37°C at 250 mM L-malate. nih.gov This suggests that L-malate has a stabilizing effect on the enzyme at higher temperatures. nih.gov

The enzyme exhibits a high degree of specificity for its acyl acceptor, L-malate. nih.gov D-malate was found to be a noncompetitive inhibitor of the reaction. nih.gov The enzyme can, however, utilize other hydroxycinnamic acid-glucose esters as acyl donors, albeit with varying efficiencies. nih.gov

Acyl Donor SubstrateRelative Initial Velocity (%)
1-O-sinapoyl-β-glucose100
1-O-feruloyl-β-glucose85
1-O-caffeoyl-β-glucose45
1,2-di-O-sinapoyl-β-glucose26
1-O-(4-coumaroyl)-β-glucose2.6
Table 2. Substrate Specificity of Sinapoylglucose:malate Sinapoyltransferase from Raphanus sativus with Respect to the Acyl Donor. nih.gov

The kinetic analysis of the radish SMT indicated a complex mechanism, with substrate activation by 1-O-sinapoyl-β-glucose and substrate inhibition by L-malate, suggesting a random bi-bi mechanism. nih.gov In Arabidopsis, the SMT also demonstrates minor hydrolytic and disproportionation activities, leading to the formation of free sinapic acid and 1,2-di-O-sinapoyl-β-glucose, respectively. nih.gov This indicates the presence of a transient acyl-enzyme intermediate in the catalytic cycle. nih.gov

For research purposes, the in vitro enzymatic synthesis provides a powerful tool to produce sinapoyl-L-malate and to study the enzymes involved in its biosynthesis without the complexities of the cellular environment. This allows for a detailed examination of the reaction kinetics and substrate requirements, contributing to a deeper understanding of phenylpropanoid metabolism in plants.

Genetic and Metabolic Engineering

Identification of Genetic Loci Affecting Sinapic Acid (S)-Malate Ester Levels

Genetic screens, particularly those based on the ultraviolet (UV) fluorescence of leaves, have been a powerful tool for isolating mutants with defects in phenylpropanoid metabolism. researchgate.net Sinapoylmalate, which accumulates in the epidermis of leaves, fluoresces blue-green under UV light. researchgate.net Mutations that disrupt its synthesis lead to a "reduced epidermal fluorescence" (ref) phenotype, where the red fluorescence of chlorophyll (B73375) from the underlying mesophyll becomes visible. researchgate.net This screening method has led to the identification of several key genetic loci.

The reduced epidermal fluorescence (ref) mutants are a collection of genotypes identified by their decreased accumulation of sinapoylmalate. researchgate.net This phenotype points to defects in the general phenylpropanoid pathway. nih.gov For instance, ref3 mutants have been found to possess mutations in the gene encoding cinnamate (B1238496) 4-hydroxylase (C4H), a critical enzyme in the pathway. researchgate.net Similarly, the semi-dominant ref4 mutants show a broad reduction in all major phenylpropanoid end products, including sinapate esters, flavonoids, and lignin (B12514952). nih.gov These mutants have been crucial in dissecting the broader metabolic context in which sinapoylmalate is synthesized.

The bright trichomes 1 (brt1) mutant was initially identified in a screen for the ref phenotype due to a general reduction in leaf epidermal fluorescence. nih.govresearcher.life However, a more detailed examination revealed its most striking characteristic: hyper-fluorescent trichomes. researchgate.netnih.gov Genetic mapping showed that the BRT1 locus encodes UGT84A2, a UDP-glucose:sinapic acid glucosyltransferase. nih.govresearcher.life In brt1 mutants, the reduced glycosylation of sinapic acid leads to lower levels of sinapoylmalate in the leaf tissue. nih.gov The free sinapic acid is then shunted into a different metabolic route within the trichomes, where it is converted into a fluorescent sinapic acid-derived polyketide. nih.govresearcher.life The presence of residual sinapoylmalate in brt1 leaves suggests that other partially redundant glucosyltransferases are also active in sinapate ester biosynthesis. nih.govresearcher.life

Mutants at the sinapoylglucose accumulator (sng) loci are characterized by a dramatic shift in their sinapate ester profile. Instead of accumulating sinapoylmalate, sng1 mutants accumulate its precursor, 1-O-sinapoylglucose. nih.govnih.gov This phenotype is the result of a lack of detectable activity of the enzyme sinapoylglucose:malate (B86768) sinapoyltransferase (SMT), which catalyzes the final step in sinapoylmalate biosynthesis. nih.govnih.govfrontiersin.org The mutations are recessive and segregate as a single Mendelian gene. nih.govnih.gov Studies of sng1 seedlings have also revealed that the accumulation of sinapate esters is developmentally regulated and is delayed in the mutant compared to the wild type. nih.gov

The ferulate 5-hydroxylase (fah1) locus is essential for the production of all sinapate-derived compounds, including sinapoylmalate. oup.comnih.gov The FAH1 gene encodes ferulate-5-hydroxylase (F5H), a cytochrome P450-dependent monooxygenase. nih.gov This enzyme catalyzes the hydroxylation of ferulate, a rate-limiting step in the pathway leading to sinapic acid. oup.comnih.govnih.gov Consequently, fah1 mutants are deficient in sinapate esters and the syringyl lignin derived from sinapic acid. oup.comnih.gov While F5H expression parallels the accumulation of sinapate esters during development, studies have shown it is not the rate-limiting step for the biosynthesis of soluble esters like sinapoylmalate, in contrast to its role in lignin synthesis. nih.govsemanticscholar.org

The ref1 mutant is characterized by a significant reduction in sinapate esters, with levels dropping to less than 10% of wild-type plants in leaves and about 25% in seeds. nih.gov Positional cloning of the REF1 gene revealed that it encodes an aldehyde dehydrogenase (ALDH), specifically ALDH2C4, which belongs to a large family of enzymes that oxidize aldehydes to carboxylic acids. researchgate.netnih.gov The REF1 protein specifically functions as a sinapaldehyde (B192390) dehydrogenase, catalyzing the oxidation of sinapaldehyde to sinapic acid. researchgate.netnih.govnih.gov This finding was significant as it demonstrated an alternative route for sinapic acid biosynthesis, proceeding via an aldehyde intermediate rather than the traditionally accepted pathway involving only hydroxycinnamic acids. researchgate.netnih.gov Extracts from ref1 leaves show low sinapaldehyde dehydrogenase activity, confirming the enzyme's function. researchgate.netnih.gov

Locus / MutantGene EncodedEnzyme FunctionPhenotype (Effect on Sinapoylmalate)
REF (general) Various (e.g., C4H in ref3)General phenylpropanoid pathway enzymesReduced accumulation of sinapoylmalate. researchgate.net
BRT1 UGT84A2UDP-glucose:sinapic acid glucosyltransferaseReduced sinapoylmalate in leaves; accumulation of a different fluorescent compound in trichomes. nih.govresearcher.life
SNG1 SMTSinapoylglucose:malate sinapoyltransferaseAccumulation of the precursor sinapoylglucose instead of sinapoylmalate. nih.govnih.gov
FAH1 F5HFerulate-5-hydroxylaseDeficiency in sinapoylmalate and all other sinapate-derived compounds. oup.comnih.gov
REF1 ALDH2C4Sinapaldehyde dehydrogenaseAccumulation reduced to <10% of wild-type levels in leaves. nih.gov

Gene Families Involved in Sinapate Ester Metabolism

The biosynthesis of this compound is not the result of single-gene actions but rather the coordinated expression of enzymes belonging to large and diverse gene families. This genetic architecture allows for functional redundancy and complex regulatory control.

Key gene families identified through mutant analysis include:

Cytochrome P450-Dependent Monooxygenases: This superfamily of enzymes is critical for many oxidative reactions in plant metabolism. The FAH1 gene, encoding ferulate-5-hydroxylase, is a member of this family (specifically, CYP84A1) and is responsible for a key hydroxylation step leading to the sinapic acid precursor. nih.govnih.gov

Aldehyde Dehydrogenases (ALDHs): The ALDH superfamily comprises enzymes that catalyze the irreversible oxidation of aldehydes. The REF1 gene product, which converts sinapaldehyde to sinapic acid, is a member of this family and has demonstrated a previously unconfirmed route to sinapic acid biosynthesis. researchgate.netnih.govnih.gov

UDP-Glycosyltransferases (UGTs): This large family of enzymes transfers sugar moieties from activated donors like UDP-glucose to a wide range of acceptor molecules. In sinapate ester metabolism, UGTs are crucial for the formation of sinapoylglucose. The BRT1 gene (UGT84A2) is a prime example, responsible for glycosylating sinapic acid to form the 1-O-sinapoylglucose intermediate. nih.govresearcher.life

Acyltransferases: This diverse group of enzymes catalyzes the transfer of acyl groups. A key member in this pathway is the sinapoylglucose:malate sinapoyltransferase (SMT), encoded by the SNG1 locus. This enzyme belongs to the BAHD acyltransferase family and is responsible for the final step of transferring the sinapoyl group from 1-O-sinapoylglucose to malate, forming sinapoylmalate. nih.govnih.gov

Gene FamilyGeneral FunctionExample Gene in Sinapoylmalate Pathway
Cytochrome P450s Catalyze oxidative reactions (e.g., hydroxylation)FAH1 / CYP84A1 nih.govnih.gov
Aldehyde Dehydrogenases Oxidation of aldehydes to carboxylic acidsREF1 / ALDH2C4 researchgate.netnih.gov
UDP-Glycosyltransferases Transfer of glycosyl groupsBRT1 / UGT84A2 nih.govresearcher.life
Acyltransferases Transfer of acyl groupsSNG1 (encodes SMT) nih.govnih.gov

Serine Carboxypeptidase-Like (SCPL) Acyltransferases

Serine carboxypeptidase-like (SCPL) acyltransferases represent a unique class of enzymes that, despite their homology to peptidases, function as acyltransferases in the biosynthesis of a variety of plant secondary metabolites. These enzymes utilize 1-O-β-glucose esters as acyl donors rather than the more common acyl-CoA thioesters used by other acyltransferase families. In the context of this compound biosynthesis, a key SCPL acyltransferase is sinapoylglucose:malate sinapoyltransferase (SMT).

The SMT enzyme catalyzes the final step in the formation of sinapoyl malate by transferring the sinapoyl group from the activated donor molecule, 1-O-sinapoyl-β-glucose, to L-malate. This reaction is crucial for the accumulation of sinapoyl malate in the vacuoles of epidermal cells, where it serves as a soluble UV-B protectant. Research in Arabidopsis thaliana has been instrumental in characterizing SMT and its role in the phenylpropanoid pathway.

Biochemical analyses of SMT from Arabidopsis have revealed that its catalytic activity is not limited to the primary transacylation reaction. The enzyme also exhibits minor hydrolytic and disproportionation activities. The hydrolytic activity results in the production of free sinapic acid, while the disproportionation activity can lead to the formation of 1,2-di-O-sinapoyl-β-glucose. The ability of SMT to liberate free sinapic acid from 1-O-sinapoyl-β-glucose suggests the presence of a transient acyl-enzyme intermediate during catalysis.

The SMT gene in Arabidopsis is part of a tandem cluster of five SCPL sinapoyltransferase genes. This genomic arrangement suggests that gene duplication events followed by neofunctionalization and subfunctionalization have played a significant role in the evolution of these enzymes. It is hypothesized that an ancestral SCPL gene first acquired the ability to use 1-O-sinapoyl-β-glucose as an acyl donor, and subsequent duplications led to the evolution of enzymes with different acyl acceptor specificities.

EnzymeFunctionOrganismKey Findings
Sinapoylglucose:malate sinapoyltransferase (SMT)Catalyzes the transfer of the sinapoyl group from 1-O-sinapoyl-β-glucose to L-malate.Arabidopsis thalianaExhibits primary transacylation, minor hydrolytic, and disproportionation activities.
Sinapoylglucose:choline (B1196258) sinapoyltransferase (SCT)Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to choline.Arabidopsis thalianaShares a common acyl donor with SMT, highlighting the diversification of SCPL acyltransferases.

UDP-Glycosyltransferases (UGTs) (e.g., UGT84A2, UGT84A9)

UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a critical role in the glycosylation of a wide array of small molecules, including plant secondary metabolites. In the biosynthesis of this compound, UGTs are responsible for the formation of the activated acyl donor, 1-O-sinapoyl-β-glucose.

Specifically, the enzyme sinapic acid:UDP-glucose glucosyltransferase (SGT), encoded by genes such as UGT84A2 in Arabidopsis thaliana, catalyzes the transfer of a glucose moiety from UDP-glucose to sinapic acid. This reaction is a pivotal step, as 1-O-sinapoyl-β-glucose serves as the substrate for SCPL acyltransferases like SMT and sinapoylglucose:choline sinapoyltransferase (SCT).

In Arabidopsis, UGT84A2 is recognized as the major SGT activity and is essential for the biosynthesis of both sinapoyl malate and sinapoylcholine. Knockout mutants of UGT84A2 exhibit a significant reduction in sinapoylated compounds, underscoring its central role in this metabolic pathway. While other closely related UGTs, such as UGT84A1 and UGT84A3, also show activity towards sinapic acid, their specific activities are considerably lower than that of UGT84A2.

The expression of UGTs involved in sinapate ester biosynthesis is developmentally regulated and can be influenced by environmental cues. For instance, the accumulation of sinapate esters is often induced by exposure to UV radiation, suggesting a coordinated upregulation of the biosynthetic genes, including the relevant UGTs.

UGT Family MemberFunctionOrganismKey Findings
UGT84A2Sinapic acid:UDP-glucose glucosyltransferase (SGT) activity, producing 1-O-sinapoyl-β-glucose.Arabidopsis thalianaMajor SGT activity in the plant; essential for the biosynthesis of sinapoyl malate and sinapoylcholine.
UGT84A9Involved in the glycosylation of hydroxycinnamates.Brassica napusSuppression of UGT84A9 can lead to reduced levels of sinapate esters.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a superfamily of heme-containing enzymes that catalyze a wide variety of oxidative reactions in primary and secondary metabolism. In the phenylpropanoid pathway leading to the synthesis of sinapic acid, and subsequently this compound, several P450s play crucial roles in the hydroxylation and methoxylation of the aromatic ring of precursor molecules.

The biosynthesis of sinapic acid begins with the deamination of phenylalanine to cinnamic acid. Cinnamate-4-hydroxylase (C4H), a P450 enzyme belonging to the CYP73A family, catalyzes the hydroxylation of cinnamic acid at the 4-position to produce p-coumaric acid. This is a critical entry point into the phenylpropanoid pathway.

Further modifications of the aromatic ring are catalyzed by other P450s. For example, p-coumaroyl ester 3-hydroxylase (C3'H), a member of the CYP98A family, hydroxylates p-coumaroyl shikimate or p-coumaroyl quinate to yield caffeoyl shikimate or caffeoyl quinate, respectively. Subsequent steps involving O-methyltransferases (OMTs) and another hydroxylase, ferulate 5-hydroxylase (F5H), which is also a P450, lead to the formation of sinapic acid.

The activity of these P450s is tightly regulated at the transcriptional level and is often coordinated with the expression of other genes in the phenylpropanoid pathway. Environmental stresses, such as high light and UV radiation, can induce the expression of these P450 genes, leading to an increased flux through the pathway and accumulation of protective compounds like sinapoyl malate.

Strategies for Modifying this compound Content

The ability to manipulate the levels of this compound and other sinapate esters in plants is of significant interest for improving the nutritional value of crops and for producing valuable phytochemicals. Various metabolic engineering strategies have been developed to achieve this, ranging from altering gene expression to targeted gene mutation.

Gene Silencing and Overexpression Approaches (e.g., UGT84A9 suppression)

One of the most common strategies for modifying metabolic pathways is to alter the expression levels of key enzymatic genes. Gene silencing techniques, such as RNA interference (RNAi) and artificial microRNAs (amiRNAs), can be used to downregulate the expression of specific genes, thereby reducing the production of a particular metabolite. Conversely, overexpression of a rate-limiting enzyme can enhance the flux through a pathway, leading to increased accumulation of the desired product.

In the context of sinapic acid ester metabolism, the gene encoding sinapic acid:UDP-glucose glucosyltransferase (SGT), such as UGT84A9 in Brassica napus, has been a target for gene silencing. By suppressing the expression of this gene, the production of 1-O-sinapoyl-β-glucose is reduced, which in turn limits the synthesis of downstream sinapate esters, including sinapoyl malate and sinapine (B1681761). This approach has been explored to reduce the levels of anti-nutritional sinapate esters in the seeds of oilseed rape. gcirc.org

Overexpression of key biosynthetic genes can also be employed to increase sinapoyl malate content. For example, overexpressing the SMT gene could potentially enhance the conversion of sinapoylglucose to sinapoyl malate, provided that the precursor supply is not limiting. Similarly, co-overexpression of multiple genes in the pathway, such as those encoding the P450s and UGTs, could lead to a more substantial increase in the accumulation of the final product.

Targeted Mutation for Pathway Interruption or Enhancement

Targeted mutation of genes involved in the this compound biosynthetic pathway offers a precise way to interrupt or enhance the accumulation of this compound. The identification of mutants with altered sinapoyl malate levels has been instrumental in dissecting the genetic control of this pathway.

In Arabidopsis thaliana, forward genetic screens have identified several mutants with altered fluorescence phenotypes under UV light, which is indicative of changes in sinapoyl malate content. For instance, the sinapoylglucose accumulator 1 (sng1) mutant accumulates sinapoylglucose instead of sinapoyl malate due to a mutation in the SMT gene. This demonstrates that a targeted disruption of the SMT gene can effectively block the final step of sinapoyl malate biosynthesis.

With the advent of genome editing technologies like CRISPR/Cas9, it is now possible to create targeted mutations in specific genes with high efficiency. This technology could be applied to introduce loss-of-function mutations in genes encoding enzymes of competing pathways, thereby redirecting metabolic flux towards sinapoyl malate synthesis. Alternatively, CRISPR/Cas9 could be used to modify the regulatory regions of biosynthetic genes to enhance their expression. For example, targeted mutagenesis of a transcriptional repressor of the phenylpropanoid pathway could lead to the upregulation of multiple genes in the pathway and increased sinapoyl malate accumulation.

Engineering for Specific Tissue or Developmental Accumulation

Controlling the spatial and temporal accumulation of this compound is another important goal of metabolic engineering. This can be achieved by using tissue-specific or developmentally regulated promoters to drive the expression of key biosynthetic genes.

For example, to increase the accumulation of sinapoyl malate specifically in the leaves for enhanced UV protection, the SMT gene could be expressed under the control of a strong, leaf-specific promoter. This would avoid any potential negative effects of ectopic expression in other tissues. In oat, the expression of an SCPL acyltransferase involved in the synthesis of defense compounds is restricted to the epidermal cells of the root tip, demonstrating the feasibility of highly localized gene expression. oup.com

Conversely, if the goal is to reduce sinapate esters in seeds to improve their nutritional quality, a seed-specific promoter could be used to drive the expression of a gene silencing construct targeting a key biosynthetic gene like SGT. This would ensure that the reduction in sinapate esters is confined to the seeds without affecting the accumulation of these compounds in other parts of the plant where they may be beneficial.

The choice of promoter is critical for achieving the desired pattern of gene expression. A variety of well-characterized tissue-specific and developmentally regulated promoters are available for use in plant genetic engineering. Furthermore, synthetic promoters can be designed to provide even more precise control over gene expression, allowing for the fine-tuning of this compound levels in specific tissues and at specific developmental stages.

Ecological and Evolutionary Significance

Role in Plant Adaptation to Environmental Stimuli

UV-B Radiation Acclimation in Ecological Niches

Sinapoyl malate (B86768) is a primary defense mechanism for plants against the damaging effects of ultraviolet-B (UV-B) radiation (280-315 nm) nih.govresearchgate.net. Accumulating in the upper epidermis of leaves, it functions as a natural sunscreen, shielding the sensitive photosynthetic machinery in the underlying mesophyll tissues from UV-B exposure nih.govresearchgate.net. This protective role is crucial for plant survival and productivity, as excessive UV-B can damage DNA, proteins, and other vital cellular components nih.gov.

The effectiveness of sinapoyl malate as a UV-B screen stems from its potent photophysical properties. It exhibits an exceptionally high absorption efficiency across the entire UV-B spectrum, ensuring there are no gaps in its protective coverage purdue.edu. Research has quantified its absorption efficiency, known as oscillator strength, at approximately 0.65, with 1.0 being the maximum possible value. This indicates that each molecule is incredibly effective at capturing UV-B light energy while allowing other wavelengths necessary for photosynthesis to pass through purdue.edu.

The biosynthesis and accumulation of sinapoyl malate are dynamically regulated by UV-B exposure. Plants respond to increased UV-B levels by upregulating the production of this and other sinapate esters, a key component of their acclimation strategy nih.govnih.gov. This inducible defense allows plants to adapt to varying levels of light stress in their specific ecological niches. Studies on Arabidopsis thaliana have shown that mutants unable to produce these compounds suffer from poor growth, withering, and significant tissue damage when exposed to UV-B radiation, highlighting the critical adaptive role of sinapoyl malate nih.gov.

Evolution of Sinapate Ester Metabolism

The metabolic pathway responsible for producing sinapoyl malate is a product of extensive evolutionary innovation, involving the recruitment and modification of enzymes from ancestral metabolic pathways.

Enzyme Recruitment and Diversification in Plant Secondary Metabolism

The biosynthesis of sinapoyl malate is an extension of the general phenylpropanoid pathway, an ancient and fundamental metabolic route in land plants that produces a vast array of secondary metabolites researchgate.netnih.gov. The evolution of this pathway was a pivotal adaptation for plants transitioning from aquatic to terrestrial life, providing compounds for structural support (lignin) and protection against novel stresses like UV radiation nih.govfrontiersin.org.

The final steps in sinapoyl malate synthesis involve a group of enzymes known as acyltransferases. Specifically, the enzyme 1-O-sinapoyl-β-glucose:L-malate sinapoyltransferase (SMT) catalyzes the transfer of a sinapoyl group from the activated donor molecule, 1-O-sinapoyl-β-glucose, to L-malate nih.govresearchgate.net. SMT and related enzymes belong to the serine carboxypeptidase-like (SCPL) protein family nih.govnih.gov. This indicates that these acyltransferases were recruited from ancestral hydrolytic enzymes (peptidases) and evolved a new function: the ability to catalyze transacylation reactions, which is central to the diversification of plant secondary metabolites nih.govdb-thueringen.de.

Gene Duplication and Neofunctionalization/Subfunctionalization of Enzymes

The evolution of the SMT enzyme in Arabidopsis provides a clear example of how gene duplication drives metabolic innovation. The gene encoding SMT is located within a tandemly arranged cluster of five highly similar SCPL sinapoyltransferase genes on chromosome 2 nih.govresearchgate.net. This genomic arrangement strongly suggests that the cluster arose through a series of gene duplication events.

Following duplication, these gene copies underwent a process of divergence, leading to new or modified functions. A proposed evolutionary model suggests an initial neofunctionalization , where a duplicated SCPL peptidase gene acquired a novel acyltransferase activity, specifically the ability to use 1-O-sinapoyl-β-glucose as an acyl donor nih.govnih.gov. Subsequently, a process of subfunctionalization occurred among the duplicated genes. This resulted in enzymes with different specificities for the acyl acceptor molecule, leading to the production of a variety of sinapate esters, including sinapoyl malate nih.govresearchgate.net. This evolutionary pattern of duplication followed by functional divergence allowed for the fine-tuning of sinapate ester metabolism, enabling plants to produce specific compounds for distinct physiological roles.

Coevolutionary Interactions with Environmental Factors and Organisms

The role of sinapoyl malate extends beyond passive UV screening, involving dynamic interactions with both abiotic and biotic elements of the environment.

Role in Plant-Environment Interactions

The primary interaction of sinapoyl malate is with the abiotic stressor of UV-B radiation, as detailed above nih.govpurdue.edu. However, its influence on plant physiology is more complex. Recent research has shown that sinapate esters are involved in regulating UV-B-induced stomatal closure in Arabidopsis thaliana nih.gov. This response, which helps control water loss and gas exchange, is mediated by signaling molecules such as nitric oxide (NO) and hydrogen peroxide (H2O2), indicating that sinapoyl malate metabolism is integrated with key plant signaling networks nih.gov.

Furthermore, sinapoyl malate plays a role in biotic interactions, particularly in plant defense against herbivores. While many plant chemical defenses are directed by the jasmonate signaling pathway, studies have revealed a novel defense mechanism involving sinapoyl malate. In Arabidopsis, feeding by phloem-sucking aphids induces a resistance response against chewing caterpillars (Pieris brassicae) that is mediated by the accumulation of sinapoyl malate nih.gov. This demonstrates a sophisticated form of induced resistance where the plant's response is tailored to the specific type of herbivore threat, implicating sinapoyl malate in the complex coevolutionary "arms race" between plants and insects nih.govzju.edu.cn.

Research Findings on Sinapic Acid (S)-Malate Ester

Potential Influence on Herbivore or Pathogen Interactions

This compound, a prominent secondary metabolite in various plant species, particularly within the Brassicaceae family, is implicated in the complex chemical defense systems that plants employ against herbivores and pathogens. Its biosynthesis and accumulation are often modulated by biotic stresses, suggesting a significant role in the ecological and evolutionary interactions between plants and their antagonists.

Influence on Herbivore Interactions

Research indicates that this compound plays a role in plant defense against certain insect herbivores. Its presence can deter feeding and influence the behavior of insects, thereby reducing the extent of damage to the plant.

A notable study on Arabidopsis thaliana revealed that feeding by the specialist caterpillar Pieris brassicae induces a resistance mechanism that is uniquely mediated by sinapoyl malate. This induced resistance is distinct from the well-characterized jasmonate signaling pathway typically activated by biting-chewing herbivores. In this novel defensive pathway, the accumulation of sinapoyl malate in response to herbivory is a key factor in deterring further feeding by the caterpillars. The significance of sinapoyl malate in this interaction was substantiated through experiments with A. thaliana mutants that were deficient in the biosynthesis of this compound. These mutant plants exhibited a compromised defense response to P. brassicae, confirming the direct role of sinapoyl malate in this specific plant-herbivore interaction.

Table 1: Research Findings on the Influence of this compound on Herbivore Interactions

Interacting Organism(s)Plant SpeciesKey Findings
Pieris brassicae (caterpillar)Arabidopsis thalianaAphid feeding induces resistance against P. brassicae caterpillars through a novel mechanism involving sinapoyl malate. researchgate.net
Pieris brassicae (caterpillar)Arabidopsis thalianaThe role of sinapoyl malate in induced resistance was confirmed using a mutant plant compromised in its biosynthesis. researchgate.net

Influence on Pathogen Interactions

The role of this compound in mediating interactions with pathogens is multifaceted, primarily attributed to its antimicrobial and antioxidant properties, as well as its involvement in systemic plant immune responses.

Furthermore, sinapic acid and its esters, as a class of compounds, have demonstrated broad-spectrum antimicrobial activities. Research has shown that fractions containing sinapic acid derivatives can inhibit the growth of a range of both Gram-positive and Gram-negative bacteria. The proposed mechanisms for the antimicrobial action of phenolic compounds like sinapoyl malate often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents. Additionally, these compounds can interfere with essential microbial enzymes and proteins, thereby inhibiting their growth and proliferation.

The antioxidant properties of sinapoyl malate also contribute to its defensive role. Pathogen infection often leads to oxidative stress in plant tissues. By scavenging reactive oxygen species (ROS), sinapoyl malate can help to mitigate this damage and support the plant's tolerance to infection.

Table 2: Research Findings on the Influence of this compound on Pathogen Interactions

Pathogen TypeKey Findings
VirusesAfter viral infection, a significant accumulation of phenylpropanoid pathway metabolites, including sinapoyl malate, was observed, suggesting a role in the plant's immune response. researchgate.net
BacteriaSinapic acid and its derivatives exhibit antimicrobial activity against a broad range of Gram-negative and Gram-positive bacteria. nih.gov
General PathogensPhenolic acids like sinapoyl malate possess antioxidant properties that help protect the plant from oxidative stress caused by pathogens. researchgate.net

Q & A

Q. How can sinapic acid (S)-malate ester be accurately quantified in plant tissues?

A reversed-phase HPLC method with photodiode array detection (330 nm) is recommended. Extraction involves methanol/water (4:1) with zirconia bead homogenization. Separation uses a C18 column with a gradient of acetonitrile and 1.5% o-phosphoric acid. Quantification relies on external standardization with sinapoylglucose and sinapine . This method ensures precise measurement of sinapic acid esters, including (S)-malate derivatives, in complex matrices.

Q. What enzymatic pathways are involved in the biosynthesis of this compound?

Two primary pathways are documented:

  • Hydroxycinnamoyl-CoA thioester route : Utilizes sinapoyl-CoA and malate as substrates, catalyzed by acyltransferases. Observed in Raphanus cotyledons .
  • 1-O-(hydroxycinnamic acid)-acylglucoside pathway : Involves 1-O-sinapoyl-β-D-glucose as an intermediate, transferring the sinapoyl moiety to malate. This mechanism is common in Brassica species .
    Methodological validation includes isotope labeling and enzyme activity assays in cell-free systems.

Q. What bioactivities are associated with this compound, and how are they evaluated?

Key bioactivities include:

  • Antioxidant activity : Assessed via DPPH/ABTS radical scavenging assays and lipid peroxidation inhibition in emulsions .
  • Anti-inflammatory effects : Measured through TNF-α/IL-6 suppression in macrophage models .
  • Neuroprotective potential : Tested in Alzheimer’s rat models via oral administration (10% Tween 80 vehicle) and cognitive-behavioral assays .

Advanced Research Questions

Q. How can researchers optimize the extraction efficiency of this compound from plant matrices?

A Box-Behnken design (BBD) coupled with ultrasound-assisted extraction (UAE) is effective. Key parameters include:

  • Solvent ratio : Methanol/water (4:1) for polarity balance.
  • Extraction time : 20–30 min at 40–50°C.
  • Ultrasound power : 150–200 W.
    The quadratic polynomial model (F-value = 59.51, p < 0.0001) validates this approach, with a coefficient of variation (CV) <5.1% ensuring reproducibility .

Q. What strategies resolve contradictory data on the antioxidant efficacy of sinapic acid esters?

Discrepancies often arise from:

  • Ester side-chain structure : Longer alkyl chains (e.g., octyl esters) enhance lipid solubility but may reduce radical scavenging due to steric hindrance .
  • Experimental models : Cell-free vs. cellular assays (e.g., oil-in-water emulsions vs. hepatic fibrosis models).
    To reconcile data, standardize assay conditions (pH, temperature) and compare EC50 values across multiple models.

Q. How can transgenic approaches modulate sinapic acid ester content in plants?

Seed-specific suppression via RNAi targeting sinapoylglucose:malate sinapoyltransferase (SGT) reduces sinapic acid esters by 72–100% in Brassica napus. Key steps:

  • Vector design : Inverted repeat SGT under a napin promoter.
  • Agrobacterium-mediated transformation : Followed by HPLC quantification of seed extracts .

Q. What experimental designs are suitable for evaluating the stability of this compound in formulations?

For UV stability:

  • Accelerated photodegradation : Expose to UVB (290–320 nm) and monitor absorbance decay via spectrophotometry. Free phenol groups are critical for maintaining activity .
    For oxidative stability in emulsions:
  • Rancimat test : Measure induction periods under 90–110°C with airflow (20 L/hr). Sinapic acid esters outperform α-tocopherol by 1.5–2× in omega-3-rich systems .

Q. How do researchers validate the specificity of this compound in metabolic studies?

Use stable isotope labeling (e.g., ¹³C-malate) combined with LC-MS/MS. Key steps:

  • Synthesis : Esterify sinapic acid with (S)-malate-¹³C4.
  • Tracer studies : Administer to plant cell cultures and track incorporation via MRM transitions (e.g., m/z 341 → 179 for the ester) .

Methodological Guidance for Contradictory Data Analysis

Q. How to address inconsistencies in sinapic acid ester bioactivity across studies?

  • Meta-analysis : Pool data from ≥5 independent studies (e.g., anti-inflammatory IC50 values) and apply random-effects models.
  • Structural benchmarking : Compare (S)-malate ester with analogues (e.g., sinapoyl glucose) to isolate stereochemical effects .

Q. What in vivo models are appropriate for studying this compound pharmacokinetics?

  • Rat models : Oral dosing (10–50 mg/kg in Tween 80) with serial blood sampling over 24 hr. LC-MS/MS quantifies plasma concentrations (LOQ: 10 ng/mL) .
  • Tissue distribution : Autoradiography using ¹⁴C-labeled esters in Sprague-Dawley rats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.